2-(2-Ethylphenyl)-2-propanol
Description
Properties
IUPAC Name |
2-(2-ethylphenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-4-9-7-5-6-8-10(9)11(2,3)12/h5-8,12H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLOIYAXRYHLDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 2-(2-Ethylphenyl)-2-propanol from 2-ethylbromobenzene
An In-Depth Technical Guide to the Synthesis of 2-(2-Ethylphenyl)-2-propanol from 2-Ethylbromobenzene
Executive Summary
This guide provides a comprehensive, research-level overview of the synthesis of the tertiary alcohol, this compound, commencing from 2-ethylbromobenzene. The core of this synthesis is the Grignard reaction, a robust and fundamental carbon-carbon bond-forming methodology in organic chemistry. This document delineates the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, outlines critical safety considerations, and presents expected analytical data for product characterization. The methodology involves the formation of a Grignard reagent, 2-ethylphenylmagnesium bromide, followed by its nucleophilic addition to acetone and subsequent acidic workup. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.
Introduction
Tertiary alcohols are pivotal structural motifs found in a myriad of biologically active molecules, natural products, and pharmaceutical intermediates. Their synthesis is a cornerstone of modern organic chemistry. The target molecule, this compound, serves as a valuable building block for more complex molecular architectures. The Grignard reaction represents one of the most powerful and versatile methods for constructing tertiary alcohols from aryl halides and ketones.[1][2][3] This reaction, discovered by François Auguste Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, involves the creation of a highly nucleophilic organomagnesium halide (the Grignard reagent) which subsequently attacks an electrophilic carbonyl carbon.[4]
This guide focuses on the specific application of this reaction to synthesize this compound. The strategy is twofold: first, the preparation of the Grignard reagent, 2-ethylphenylmagnesium bromide, from 2-ethylbromobenzene and magnesium metal. Second, the reaction of this organometallic intermediate with acetone to form the desired tertiary alcohol after an aqueous workup.[5] We will explore the causality behind each experimental step, ensuring a protocol that is both reproducible and rooted in sound chemical principles.
Reaction Mechanism and Scientific Principles
The synthesis proceeds via a two-stage mechanism: formation of the Grignard reagent followed by nucleophilic addition to a carbonyl compound.
Stage 1: Formation of 2-Ethylphenylmagnesium Bromide
Reaction: 2-EtC₆H₄Br + Mg → 2-EtC₆H₄MgBr
The initiation of this reaction can sometimes be sluggish due to a passivating layer of magnesium oxide on the metal surface. Activation can be achieved by physical means (crushing the magnesium) or chemical methods, such as adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[7][9]
Stage 2: Nucleophilic Addition to Acetone
The Grignard reagent is a potent nucleophile due to the highly polarized carbon-magnesium bond, which imparts significant carbanionic character to the carbon atom.[10] This nucleophilic carbon readily attacks the electrophilic carbonyl carbon of acetone.[1][3] The magnesium atom, acting as a Lewis acid, coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.[1] This addition results in the formation of a tetrahedral magnesium alkoxide intermediate.
Reaction: 2-EtC₆H₄MgBr + (CH₃)₂CO → (2-EtC₆H₄)(CH₃)₂COMgBr
Stage 3: Workup
The final step is the protonation of the magnesium alkoxide intermediate to yield the tertiary alcohol. This is typically achieved by adding a mild acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl).[1][3] The use of a mild acid is crucial to prevent potential acid-catalyzed dehydration of the tertiary alcohol product.
Reaction: (2-EtC₆H₄)(CH₃)₂COMgBr + H⁺ → 2-(2-EtC₆H₄)(CH₃)₂OH + Mg²⁺ + Br⁻
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
| Magnesium Turnings | Mg | 24.31 | 2.92 g | 120 | 1.2 |
| Iodine | I₂ | 253.81 | 1 crystal | - | catalytic |
| 2-Ethylbromobenzene | C₈H₉Br | 185.06 | 18.51 g (13.9 mL) | 100 | 1.0 |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 250 mL | - | - |
| Acetone | C₃H₆O | 58.08 | 6.39 g (8.1 mL) | 110 | 1.1 |
| Sat. aq. NH₄Cl | NH₄Cl | 53.49 | 150 mL | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | - |
Step-by-Step Methodology
Part A: Preparation of 2-Ethylphenylmagnesium Bromide
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel, add the magnesium turnings (2.92 g).
-
Assemble the glassware hot and allow it to cool to room temperature under a positive pressure of inert gas.
-
Add a single small crystal of iodine to the flask. The iodine serves as an activator.[9]
-
In the dropping funnel, prepare a solution of 2-ethylbromobenzene (18.51 g) in anhydrous diethyl ether (75 mL).
-
Add approximately 10 mL of the 2-ethylbromobenzene solution from the dropping funnel onto the magnesium turnings.
-
Stir the mixture. The reaction is initiated when the brown color of the iodine fades and gentle bubbling (effervescence) is observed on the magnesium surface. The solution may also become cloudy and warm. If the reaction does not start, gentle warming with a heat gun may be required.[9]
-
Once the reaction has initiated, add the remaining 2-ethylbromobenzene solution dropwise at a rate that maintains a gentle reflux of the ether solvent. The exothermic nature of the reaction should sustain the reflux.[9] An ice-water bath should be kept on hand to moderate the reaction if it becomes too vigorous.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting dark grey or brown solution is the Grignard reagent, 2-ethylphenylmagnesium bromide.
Part B: Reaction with Acetone and Workup
-
Cool the Grignard reagent solution to 0 °C using an ice-water bath.
-
Prepare a solution of anhydrous acetone (6.39 g) in anhydrous diethyl ether (50 mL) in the dropping funnel.
-
Add the acetone solution dropwise to the stirred, cooled Grignard reagent. This addition is exothermic; maintain the temperature below 10 °C. A thick, white precipitate will form.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Slowly and carefully quench the reaction by pouring the reaction mixture into a beaker containing 150 mL of saturated aqueous ammonium chloride solution and ice. Stir vigorously until the solids dissolve. This step protonates the alkoxide to form the alcohol and dissolves the magnesium salts.[1]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine all organic layers and wash them with brine (50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification
The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.[11][12] The product is expected to be a colorless to pale yellow oil or a low-melting solid.[5]
Workflow Visualization
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for this compound.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | δ ~7.1-7.4 (m, 4H, Ar-H), 2.7 (q, 2H, -CH₂CH₃), 1.6 (s, 6H, -C(CH₃)₂), 1.2 (t, 3H, -CH₂CH₃), ~1.8 (s, 1H, -OH). |
| ¹³C NMR (CDCl₃) | δ ~145 (Ar-C), ~142 (Ar-C), ~128 (Ar-CH), ~126 (Ar-CH), ~125 (Ar-CH), ~75 (C-OH), ~30 (C(CH₃)₂), ~26 (-CH₂CH₃), ~15 (-CH₂CH₃). |
| FT-IR (neat) | ~3400 cm⁻¹ (broad, O-H stretch), ~3060-2850 cm⁻¹ (C-H stretch), ~1600, 1480 cm⁻¹ (C=C aromatic stretch). |
| Mass Spec (EI) | M⁺ peak at m/z = 164. Expected fragments at m/z = 149 ([M-CH₃]⁺), 119 ([M-C(OH)(CH₃)₂]⁺). |
Safety and Handling
-
Grignard Reagents: Highly reactive and pyrophoric upon concentration. They react violently with water, alcohols, and other protic sources.[4][6] Always handle under an inert atmosphere.
-
2-Ethylbromobenzene & Acetone: Handle with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Reaction Quenching: The workup procedure is exothermic and releases flammable gases if unreacted magnesium is present. Quenching should be performed slowly and with cooling.
Conclusion
The synthesis of this compound via the Grignard reaction is a reliable and high-yielding process that exemplifies a classic carbon-carbon bond formation. The success of this synthesis hinges on the strict adherence to anhydrous conditions during the formation and reaction of the organometallic intermediate. Careful control of temperature during the addition of acetone is critical to ensure a high yield and minimize side reactions. The protocol described herein provides a robust framework for the laboratory-scale production of this valuable tertiary alcohol, suitable for further application in research and development.
References
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Chemistry LibreTexts. (2025, February 24). 5.6: Nucleophilic Addition via Organometallic Reactions - Alcohol Formation. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 13.9: Organometallic Reagents in Alcohol Synthesis. Retrieved from [Link]
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Pearson. (n.d.). Organometallics on Ketones Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
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Royal Society of Chemistry. (2013, March 27). Reactions between organometallic reagents and aldehydes or ketones [Video]. YouTube. Retrieved from [Link]
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Chegg. (2021, February 25). Solved Grignard Reaction - Bromobenzene Coupled to Acetone. Retrieved from [Link]
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Vedantu. (n.d.). How do Grignard reagent react with an acetone class 12 chemistry CBSE. Retrieved from [Link]
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Sciencemadness.org. (2008, August 27). Synthesis of Phenylmagnesium bromide. Retrieved from [Link]
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Brainly. (2023, February 24). When performing a Grignard reaction, it is very important that the reaction be free from acetone. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1-PHENYL-1-PENTEN-4-YN-3-OL. Retrieved from [Link]
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Chegg. (2021, February 28). Solved Grignard Reaction: Bromobenzene coupled to Acetone. Retrieved from [Link]
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Brainly.in. (2019, May 2). Method of preparation of ethyl magnesium in lab. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthesis of 2-(2-Ethylphenyl)-2-propanol via the Grignard Reaction
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The Grignard reaction remains a cornerstone of synthetic organic chemistry, prized for its efficacy in constructing carbon-carbon bonds.[1] This technical guide provides an in-depth exploration of its application in the synthesis of tertiary alcohols, specifically focusing on the preparation of 2-(2-Ethylphenyl)-2-propanol. We will dissect the mechanistic underpinnings, delineate the critical process parameters, and provide a robust, field-proven experimental protocol. This document is structured to serve as a practical and comprehensive resource, bridging theoretical principles with actionable laboratory methodology to ensure reproducible, high-yield synthesis.
Introduction: The Enduring Utility of the Grignard Reaction
Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, the organomagnesium halide reagents bear his name and have become indispensable tools in organic synthesis.[2] Their utility lies in the "umpolung" or reversal of polarity at a carbon center. By inserting magnesium into a carbon-halogen bond, a typically electrophilic carbon becomes a potent nucleophile, capable of attacking a wide range of electrophiles, most notably carbonyl carbons.[3][4]
The synthesis of tertiary alcohols via the Grignard reaction is a particularly powerful transformation, allowing for the controlled and predictable construction of complex molecular architectures from simple ketone or ester precursors.[5][6] this compound, a tertiary alcohol, serves as an excellent model for this reaction class and is a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and materials science applications. This guide will focus on the synthetic route from 2'-ethylacetophenone and methylmagnesium bromide, a common and reliable pathway.
Mechanistic Rationale and Synthetic Strategy
The formation of a tertiary alcohol via a Grignard reaction is a two-stage process: the nucleophilic addition to a ketone, followed by an acidic workup.[7] Understanding the mechanism is paramount to optimizing reaction conditions and troubleshooting potential issues.
The core of the reaction is the nucleophilic attack of the carbanionic carbon from the Grignard reagent (CH₃MgBr) on the electrophilic carbonyl carbon of 2'-ethylacetophenone. The ether solvent (typically THF or diethyl ether) is not merely a medium but plays a crucial role in stabilizing the Grignard reagent through coordination with the magnesium atom.[4] This attack forms a tetrahedral magnesium alkoxide intermediate. The subsequent addition of a mild acid source protonates this intermediate to yield the final tertiary alcohol product, this compound.[8]
Caption: Figure 1: Reaction Mechanism of Grignard Addition.
Critical Parameters for a Successful Synthesis
The success of a Grignard reaction is famously contingent on the rigorous exclusion of atmospheric moisture and protic contaminants. The Grignard reagent is a powerful base and will readily react with even trace amounts of water, alcohols, or other acidic protons, quenching the reagent and reducing the yield.[4][9]
3.1 Reagent and Solvent Integrity
-
Magnesium: The magnesium turnings must be fresh and have a minimal oxide layer. Activation is often necessary and can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[10][11]
-
Solvents: Anhydrous ethereal solvents are mandatory. Tetrahydrofuran (THF) is often preferred over diethyl ether due to its higher boiling point and better solvating properties for the Grignard reagent.[9] Solvents must be rigorously dried before use.
-
Substrates: Both the alkyl halide used to prepare the reagent and the ketone must be anhydrous.
3.2 Potential Side Reactions An experienced scientist anticipates and mitigates side reactions. In this synthesis, be aware of:
-
Enolization: If the ketone is sterically hindered or the Grignard reagent is bulky, the Grignard can act as a base, deprotonating the α-carbon of the ketone to form an enolate. This results in the recovery of starting material after workup.[5]
-
Reduction: For sterically hindered ketones, the Grignard reagent can undergo a hydride transfer from its β-carbon, reducing the ketone to a secondary alcohol. This is less of a concern with methylmagnesium bromide, which lacks β-hydrogens.[5]
-
Wurtz Coupling: The Grignard reagent can couple with the starting alkyl halide. This is minimized by the slow addition of the halide to the magnesium turnings during reagent preparation.
Experimental Protocol: Synthesis of this compound
This protocol details the reaction of commercially available methylmagnesium bromide with 2'-ethylacetophenone. Using a pre-made Grignard reagent simplifies the procedure and often leads to more consistent results in a non-specialized lab setting.[12]
4.1 Materials and Equipment
| Reagent/Material | Quantity | Moles (approx.) | Notes |
| 2'-Ethylacetophenone | 7.41 g (7.5 mL) | 0.05 mol | Must be anhydrous. |
| Methylmagnesium bromide (3.0 M in Et₂O) | 20 mL | 0.06 mol | Handle under an inert atmosphere.[12] |
| Anhydrous Tetrahydrofuran (THF) | 100 mL | - | For dissolving the ketone and rinsing. |
| Saturated aqueous NH₄Cl | 50 mL | - | For quenching the reaction. |
| Diethyl ether (or MTBE) | 150 mL | - | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ~10 g | - | For drying the organic layer. |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser and drying tube (filled with CaCl₂)
-
Pressure-equalizing addition funnel (125 mL)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
4.2 Experimental Workflow Diagram
Caption: Figure 2: Step-by-step experimental workflow.
4.3 Step-by-Step Procedure
-
Setup: Assemble the three-neck flask with the addition funnel, condenser (topped with a drying tube), and a gas inlet. Flame-dry all glassware under vacuum and allow it to cool under a positive pressure of nitrogen or argon.[9]
-
Reagent Addition: To the reaction flask, add 2'-ethylacetophenone and 50 mL of anhydrous THF via syringe. Cool the stirred solution to 0 °C using an ice-water bath.
-
Grignard Reaction: Transfer the methylmagnesium bromide solution (20 mL) to the addition funnel via cannula or a dry syringe. Add the Grignard reagent dropwise to the ketone solution over approximately 30 minutes, maintaining the internal temperature below 10 °C.[9]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 60 minutes to ensure the reaction goes to completion. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.[10]
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add 50 mL of saturated aqueous ammonium chloride solution dropwise through the addition funnel to quench the reaction. The addition is exothermic and may cause bubbling.
-
Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and shake vigorously. Allow the layers to separate. Remove the aqueous layer and extract it twice more with 50 mL portions of diethyl ether.
-
Washing and Drying: Combine all organic extracts. Wash the combined organic layer with 50 mL of brine (saturated NaCl solution) to aid in removing water. Dry the organic layer over anhydrous magnesium sulfate.[9]
-
Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude oil can be purified by vacuum distillation or flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Product Characterization
| Technique | Expected Observations |
| ¹H NMR | - Singlet for the two equivalent methyl groups (C(CH₃)₂), ~1.6 ppm.- Singlet for the hydroxyl proton (-OH), variable shift.- Quartet for the benzylic methylene protons (-CH₂-CH₃), ~2.7 ppm.- Triplet for the ethyl methyl protons (-CH₂-CH₃), ~1.2 ppm.- Multiplets for the aromatic protons, ~7.1-7.5 ppm. |
| ¹³C NMR | - Signal for the quaternary carbinol carbon (C-OH), ~75 ppm.- Signals for the two equivalent methyl carbons, ~30 ppm.- Signals for the ethyl group carbons.- Multiple signals in the aromatic region (125-145 ppm). |
| IR Spec. | - Broad O-H stretch around 3400 cm⁻¹.- C-H stretches (aromatic and aliphatic) just below and above 3000 cm⁻¹.- C-O stretch around 1150 cm⁻¹.- Aromatic C=C stretches around 1600 and 1450 cm⁻¹. |
| Mass Spec. | - Molecular ion peak (M⁺).- A prominent peak at M-15 due to the loss of a methyl group.- A peak at M-18 due to the loss of water. |
Troubleshooting Guide
| Problem / Observation | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Wet Glassware/Solvents: Grignard reagent was prematurely quenched.[10]2. Inactive Magnesium: (If preparing reagent in-situ) Oxide layer prevented reaction.3. Impure Starting Materials: Presence of protic impurities. | 1. Ensure Anhydrous Conditions: Thoroughly oven- or flame-dry all glassware.[9] Use freshly opened or distilled anhydrous solvents.2. Activate Magnesium: Add a small crystal of iodine or crush turnings to expose a fresh surface.[10][11]3. Purify Reagents: Distill liquid reagents if purity is suspect. |
| Reaction Fails to Initiate | 1. Magnesium is not activated. 2. Concentration too low. | 1. Gentle Heating: Gently warm a small portion of the mixture with a heat gun to initiate.[9]2. Add Initiator: Add a small crystal of iodine. The brown color should disappear as the reaction starts. |
| Persistent Emulsion at Workup | Formation of fine magnesium salt precipitates. | 1. Add More Solvent: Dilute the mixture with more extraction solvent.2. Filter: Filter the entire mixture through a pad of Celite before separation.3. Brine Wash: A thorough wash with saturated NaCl solution can help break emulsions.[9] |
Safety Considerations
-
Grignard Reagents: Are highly reactive, flammable, and corrosive. They react violently with water. All operations must be conducted under an inert atmosphere in a fume hood.[9][16]
-
Ethereal Solvents: Diethyl ether and THF are extremely flammable and can form explosive peroxides upon standing. Use freshly opened bottles or test for peroxides before use.[9]
-
Workup: The quenching process is exothermic and releases flammable gases if unreacted Grignard reagent is present. Perform the quench slowly and with adequate cooling.
-
Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate gloves are mandatory at all times.[9]
Conclusion
The Grignard synthesis of this compound is a robust and reliable method for producing tertiary alcohols, provided that meticulous attention is paid to maintaining anhydrous conditions and proper experimental technique. By understanding the underlying mechanism, anticipating potential side reactions, and following a validated protocol, researchers can confidently employ this classic reaction to build valuable molecular intermediates for a range of scientific applications.
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Spectroscopic data for 2-(2-Ethylphenyl)-2-propanol (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2-Ethylphenyl)-2-propanol
Abstract
This technical guide provides a detailed spectroscopic analysis of this compound, a tertiary alcohol with applications in organic synthesis and as a potential intermediate in various chemical industries. Due to the limited availability of published experimental spectra for this specific compound in public-access databases, this guide leverages foundational spectroscopic principles and data from analogous structures to present a predictive but robust characterization. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the structural basis for the expected spectral features. This document is intended for researchers, chemists, and quality control professionals who require a comprehensive understanding of the spectroscopic profile of this molecule for identification, purity assessment, and structural verification.
Introduction and Molecular Structure
This compound (Molecular Formula: C₁₁H₁₆O, Molar Mass: 164.25 g/mol ) is an aromatic alcohol characterized by a 2-propanol group and an ethyl group substituted at the ortho (1,2) positions of a benzene ring. The tertiary alcohol nature of the molecule, combined with the ortho-disubstituted aromatic ring, gives rise to a unique and predictable spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming its synthesis and for distinguishing it from isomeric impurities.
The structural arrangement dictates the chemical environment of each atom, which is the fundamental basis for its spectroscopic properties.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, we predict five distinct signals.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| 7.10 - 7.40 | Multiplet (m) | 4H | Ar-H | The four protons on the ortho-disubstituted ring are chemically non-equivalent and will exhibit complex coupling, resulting in an overlapping multiplet. This chemical shift range is characteristic for substituted benzene rings. |
| 2.75 | Quartet (q) | 2H | Ar-CH ₂CH₃ | The methylene protons are adjacent to a methyl group (3 protons), resulting in a quartet (n+1 = 3+1 = 4). The position is deshielded due to the adjacent aromatic ring. |
| 1.60 | Singlet (s) | 6H | C(OH)(CH ₃)₂ | The two methyl groups attached to the tertiary carbon are chemically equivalent. With no adjacent protons, their signal is a singlet. This value is analogous to the methyl singlet in 2-phenyl-2-propanol.[1][2] |
| 1.25 | Triplet (t) | 3H | Ar-CH₂CH ₃ | The terminal methyl protons are adjacent to a methylene group (2 protons), resulting in a triplet (n+1 = 2+1 = 3). |
| ~2.5 (variable) | Broad Singlet (s) | 1H | OH | The hydroxyl proton signal is often broad due to chemical exchange and its chemical shift is highly dependent on solvent, concentration, and temperature. This peak disappears upon shaking the sample with D₂O.[3][4] |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. We predict 9 distinct signals for the 11 carbon atoms, as the two methyl groups of the propanol moiety are equivalent, and based on typical symmetry, some aromatic carbons might overlap but are theoretically distinct.
| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale and Comparative Insights |
| ~148 | Quaternary | C -OH (Aromatic) | The ipso-carbon attached to the electron-withdrawing oxygen-bearing group is significantly deshielded. |
| ~142 | Quaternary | C -CH₂CH₃ (Aromatic) | The ipso-carbon attached to the alkyl group is also deshielded, but less so than the one attached to the alcohol substituent. |
| 125 - 129 | CH | C H (Aromatic) | The four aromatic CH carbons will appear in this characteristic region. Precise assignment requires advanced 2D NMR techniques. |
| ~75 | Quaternary | C (OH)(CH₃)₂ | The quaternary carbon bearing the hydroxyl group is found in the typical range for tertiary alcohols. Data for 2-phenyl-2-propanol shows this carbon at ~73 ppm.[5] |
| ~30 | CH₃ | C(OH)(C H₃)₂ | The two equivalent methyl carbons of the propanol group. |
| ~26 | CH₂ | Ar-C H₂CH₃ | The benzylic methylene carbon. |
| ~16 | CH₃ | Ar-CH₂C H₃ | The terminal methyl carbon of the ethyl group. |
Experimental Protocol: NMR Spectroscopy
A self-validating protocol for acquiring high-quality NMR spectra is essential for reliable structural elucidation.
Caption: Primary fragmentation pathways for this compound in EI-MS.
Conclusion
The spectroscopic profile of this compound is distinct and can be reliably predicted based on its molecular structure. The ¹H NMR spectrum is characterized by five unique signals, including a complex aromatic multiplet and a prominent six-proton singlet for the equivalent methyl groups. The IR spectrum is dominated by a broad O-H stretch and a strong C-O stretch, confirming the tertiary alcohol functional group. Finally, the mass spectrum is expected to show a characteristic base peak at m/z 149 resulting from the loss of a methyl group. This comprehensive guide provides a solid framework for the identification and characterization of this compound, serving as an essential reference for researchers and analysts in the field.
References
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- 4. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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An In-depth Technical Guide to the Thermochemical Properties of 2-(2-Ethylphenyl)-2-propanol
<_ _=part_1>
Abstract
This technical guide provides a comprehensive framework for the determination, computation, and evaluation of the thermochemical properties of 2-(2-Ethylphenyl)-2-propanol. Recognizing the absence of published experimental data for this specific tertiary aromatic alcohol, this document serves as a roadmap for researchers, process chemists, and drug development professionals. It details robust experimental protocols for determining key thermochemical parameters, including the enthalpy of formation (ΔfH°), heat capacity (Cp), and enthalpy of vaporization (ΔvapH). Furthermore, it outlines a rigorous computational chemistry workflow for the accurate prediction of these properties. By synthesizing experimental and theoretical approaches, this guide establishes a self-validating system to ensure the scientific integrity of the resulting thermochemical data, which is critical for process safety, reaction design, and molecular modeling.
Introduction
This compound is a tertiary aromatic alcohol with potential applications as a synthetic intermediate in the pharmaceutical and specialty chemical industries. The strategic placement of an ethyl group at the ortho position of the phenyl ring introduces steric hindrance and specific electronic effects that can influence molecular conformation and reactivity. A thorough understanding of its thermochemical properties is paramount for safe and efficient process scale-up, reaction modeling, and for developing quantitative structure-property relationships (QSPR).
Thermochemical data, such as the standard enthalpy of formation, provides fundamental insight into the energetic stability of a molecule. Heat capacity and enthalpy of vaporization are essential for designing heating and cooling systems, distillation processes, and for converting condensed-phase data to the gas phase for meaningful comparison with computational results. This guide provides the necessary theoretical grounding and practical, step-by-step protocols to empower researchers to either determine these properties experimentally or predict them with high accuracy using computational methods.
Overall Workflow for Thermochemical Characterization
The comprehensive characterization of a compound like this compound requires an integrated approach. The workflow presented below outlines the logical progression from sample purification to the final, validated thermochemical data.
Caption: Workflow for combustion calorimetry experiment.
Heat Capacity via Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry (DSC) is a technique used to measure the heat absorbed or released by a sample during a controlled temperature change. [1][2]It is the preferred method for determining the heat capacity (Cp) of liquids and solids as a function of temperature.
Protocol: Heat Capacity Measurement by DSC
-
Instrument Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using certified standards like indium.
-
Perform a heat capacity calibration using a sapphire (α-Al₂O₃) standard, for which the heat capacity is well-known. [3]
-
-
Sample Preparation:
-
Hermetically seal a small, accurately weighed amount (5-10 mg) of this compound into an aluminum DSC pan.
-
Prepare an identical empty pan to be used as a reference.
-
-
Measurement Procedure (Three-Step Method):
-
Step 1 (Baseline): Run a temperature program (e.g., heating from 25 °C to 100 °C at 10 °C/min) with two empty pans to obtain the baseline heat flow.
-
Step 2 (Sapphire): Place the sapphire standard in the sample position and run the identical temperature program.
-
Step 3 (Sample): Replace the sapphire with the sample pan and run the identical temperature program.
-
-
Data Analysis:
-
The specific heat capacity of the sample (Cp,sample) at a given temperature is calculated using the following equation: Cp,sample = (Cp,std * m_std * (DSC_sample - DSC_baseline)) / (m_sample * (DSC_std - DSC_baseline))
-
Where:
-
Cp,std and m_std are the specific heat capacity and mass of the sapphire standard.
-
m_sample is the mass of the sample.
-
DSC_sample, DSC_std, and DSC_baseline are the heat flow signals from the respective runs.
-
-
Enthalpy of Vaporization via Knudsen Effusion Method
The enthalpy of vaporization (ΔvapH) is a critical parameter for converting thermochemical data between the condensed and gas phases. The Knudsen effusion method is suitable for compounds with low vapor pressure and involves measuring the rate of mass loss of a substance effusing through a small orifice into a vacuum. [4][5][6][7]
Protocol: Knudsen Effusion Measurement
-
Apparatus Setup:
-
Experimental Procedure:
-
Load the sample into the Knudsen cell.
-
Heat the cell to a desired constant temperature and allow it to equilibrate.
-
Measure the rate of mass loss ( dm/dt ) over time under high vacuum.
-
Repeat the measurement at several different temperatures.
-
-
Data Analysis:
-
The vapor pressure (P) at each temperature (T) is calculated using the Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M)
-
Where A is the orifice area, R is the gas constant, and M is the molar mass. [4] * The enthalpy of vaporization is then determined from the Clausius-Clapeyron equation by plotting ln(P) versus 1/T. The slope of the line is equal to -ΔvapH/R.
-
-
Part 2: Computational Thermochemistry
In the absence of experimental data, or as a means of validation, high-level quantum chemical calculations provide a powerful tool for predicting thermochemical properties.
Gas-Phase Enthalpy of Formation
High-accuracy composite methods, such as Gaussian-4 (G4) theory, are designed to approximate high-level, computationally expensive calculations through a series of smaller, additive corrections. [8][9]These methods can often predict gas-phase enthalpies of formation to within "chemical accuracy" (± 4 kJ/mol).
To further improve accuracy and cancel systematic errors, the G4 calculations should be embedded within an isodesmic reaction scheme. [10][11][12][13]An isodesmic reaction is a hypothetical reaction where the number and type of chemical bonds are conserved on both the reactant and product sides. [10]
Proposed Isodesmic Reaction
A suitable isodesmic reaction for this compound is:
This compound + Toluene → Ethylbenzene + 2-Phenyl-2-propanol
In this reaction, the core chemical environments (the substituted benzene ring and the tertiary alcohol group) are balanced. The enthalpy of reaction (ΔrH°) is calculated from the G4-computed total energies of all species. The unknown enthalpy of formation of the target molecule can then be derived:
ΔfH°(Target, g) = [ΔfH°(Ethylbenzene, g) + ΔfH°(2-Phenyl-2-propanol, g)] - ΔfH°(Toluene, g) - ΔrH°
This requires accurate, experimentally determined gas-phase enthalpies of formation for the reference compounds (Ethylbenzene, 2-Phenyl-2-propanol, and Toluene), which are available in the literature.
Protocol: Computational Workflow
-
Conformational Search: Perform a conformational search for this compound and all reference molecules to locate the lowest energy conformers.
-
Geometry Optimization and Frequency Calculation: Optimize the geometry of the lowest-energy conformer and calculate vibrational frequencies at the B3LYP/6-31G(2df,p) level of theory, as prescribed by the G4 protocol. [8]3. G4 Energy Calculation: Perform the series of single-point energy calculations and corrections that constitute the G4 method to obtain the total electronic energy at 0 K.
-
Thermal Corrections: Use the calculated vibrational frequencies to compute the thermal correction to enthalpy to bring the value to 298.15 K.
-
Reaction Enthalpy Calculation: Calculate the ΔrH° for the isodesmic reaction.
-
Final Enthalpy of Formation: Use the calculated ΔrH° and the experimental ΔfH° values of the reference species to determine the ΔfH° of this compound.
Caption: Computational workflow for predicting gas-phase enthalpy of formation.
Part 3: Data Synthesis and Validation
The trustworthiness of the final thermochemical data relies on a self-validating system where experimental and computational results are critically compared.
-
Phase Conversion: The experimentally determined liquid-phase enthalpy of formation is converted to the gas phase using the experimentally determined enthalpy of vaporization: ΔfH°(g) = ΔfH°(l) + ΔvapH
-
Comparison and Evaluation: The experimental ΔfH°(g) is directly compared with the value predicted by the G4/isodesmic reaction workflow. Agreement within a few kJ/mol provides strong validation for both methods. Discrepancies would necessitate a review of both the experimental procedures (e.g., sample purity, calibration) and the computational model (e.g., choice of isodesmic reaction, identification of the true lowest-energy conformer).
Summary of Target Thermochemical Properties
| Property | Symbol | Phase | Determination Method | Purpose |
| Standard Enthalpy of Combustion | ΔcH° | Liquid | Rotating-Bomb Calorimetry | To derive ΔfH°(l) |
| Standard Enthalpy of Formation | ΔfH° | Liquid | Derived from ΔcH° | Fundamental measure of molecular stability |
| Heat Capacity | Cp | Liquid | Differential Scanning Calorimetry | Process engineering, heat transfer calculations |
| Enthalpy of Vaporization | ΔvapH | Liquid-Gas | Knudsen Effusion Method | Phase change energy, conversion of data to gas phase |
| Standard Enthalpy of Formation | ΔfH° | Gas | G4 Computational Method | Prediction and validation of experimental data |
Conclusion
This technical guide has outlined a robust, multi-faceted strategy for determining the key thermochemical properties of this compound. By combining precise experimental techniques—combustion calorimetry, differential scanning calorimetry, and the Knudsen effusion method—with high-accuracy computational chemistry, researchers can generate a complete and validated set of thermochemical data. This information is invaluable for ensuring the safety and efficiency of chemical processes, guiding synthetic strategies, and enriching the fundamental understanding of structure-energy relationships in substituted aromatic compounds. The protocols and workflows described herein provide a clear and authoritative path for obtaining reliable data essential for the scientific and industrial communities.
References
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American Chemical Society. (n.d.). What are Isodesmic Reactions? Journal of Chemical Education. Retrieved from [Link]
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University of Galway. (2022). An extensive theoretical study on the thermochemistry of aromatic compounds: from electronic structure to group additivity values. University of Galway Research Repository. Retrieved from [Link]
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Shared Materials Instrumentation Facility. (n.d.). Differential Scanning Calorimeter. Retrieved from [Link]
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Pragolab. (n.d.). Vapor Pressure Analyzer. Retrieved from [Link]
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American Chemical Society. (n.d.). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry. Retrieved from [Link]
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University of California, Davis. (2022). Knudsen Effusion. Retrieved from [Link]
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MDPI. (n.d.). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. Retrieved from [Link]
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Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]
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American Chemical Society. (n.d.). Vapor Pressures and Enthalpies of Sublimation of Ten Polycyclic Aromatic Hydrocarbons Determined via the Knudsen Effusion Method. Journal of Chemical & Engineering Data. Retrieved from [Link]
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Wikipedia. (n.d.). Knudsen cell. Retrieved from [Link]
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Surface Measurement Systems. (2021). Webinar: Experimental Methods for Measuring Vapor Pressures of Chemical Substances. Retrieved from [Link]
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Wiley Online Library. (n.d.). Applications of isodesmic-type reactions for computational thermochemistry. Scholars Portal Journals. Retrieved from [Link]
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Wiley Online Library. (n.d.). Applications of isodesmic-type reactions for computational thermochemistry. Retrieved from [Link]
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ASTM International. (n.d.). Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. Retrieved from [Link]
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Infinita Lab. (2025). Specific Heat Capacity Measurement by Differential Scanning Calorimetry. Retrieved from [Link]
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Chemcasts. (n.d.). 2-phenyl-2-propanol (CAS 617-94-7) Properties. Retrieved from [Link]
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ResearchGate. (n.d.). Applications of isodesmic-type reactions for computational thermochemistry. Request PDF. Retrieved from [Link]
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American Chemical Society. (n.d.). Ring Conserved Isodesmic Reactions: A New Method for Estimating the Heats of Formation of Aromatics and PAHs. The Journal of Physical Chemistry A. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Phenyl-2-propanol. PubChem. Retrieved from [Link]
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American Chemical Society. (n.d.). Investigation of Gaussian-4 Theory for Transition Metal Thermochemistry. The Journal of Physical Chemistry A. Retrieved from [Link]
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Learnable. (n.d.). Year 11 Chemistry Practical Investigation | Calorimetry Experiment. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Phenyl-2-propanol. Retrieved from [Link]
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American Institute of Chemical Engineers. (n.d.). Computing Thermophysical Properties of Aromatic Compounds: Comparison of Theory and Experiment. Retrieved from [Link]
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American Chemical Society. (n.d.). Substituent Effects on Enthalpies of Formation: Benzene Derivatives. The Journal of Physical Chemistry A. Retrieved from [Link]
-
YouTube. (2007). Calorimetric determination of Enthalpy of Combustion. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Enthalpy change of combustion of ethanol | practical videos | 14–16 years. RSC Education. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds. PMC. Retrieved from [Link]
-
Science Ready. (n.d.). Heat of Combustion: Theory & Experiment – HSC Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Calorimetry. Retrieved from [Link]
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ResearchGate. (n.d.). Relative energy of benzene and of its alkyl substituted derivatives. Retrieved from [Link]
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Semantic Scholar. (n.d.). Enthalpies of formation for alkylcarbonyl radicals. Retrieved from [Link]
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Journal of Physical and Chemical Reference Data. (n.d.). Standard Chemical Thermodynamic Properties of Polycyclic Aromatic Hydrocarbons and Their Isomer Groups I. Benzene Series. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of 2-(2-Ethylphenyl)-2-propanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive literature review and detailed protocols for the synthesis of 2-(2-ethylphenyl)-2-propanol, a tertiary alcohol with potential applications as an intermediate in pharmaceutical and organic synthesis. The document emphasizes the Grignard reaction as the primary and most efficient synthetic route, exploring two main pathways: the reaction of 2-ethylphenylmagnesium bromide with acetone and the reaction of methylmagnesium bromide with 2'-ethylacetophenone. A thorough analysis of the reaction mechanisms, experimental parameters, potential side reactions, and purification strategies is presented. This guide is designed to equip researchers with the necessary knowledge to not only replicate the synthesis but also to understand the underlying chemical principles and make informed decisions to optimize the reaction for their specific needs.
Introduction: Significance and Properties of this compound
This compound is a tertiary alcohol that serves as a valuable building block in organic synthesis. Its structure, featuring a phenyl ring substituted with both an ethyl and a hydroxyisopropyl group, makes it a precursor to a variety of more complex molecules. In the pharmaceutical industry, tertiary alcohols are common motifs in drug candidates, and the specific substitution pattern of this compound could be leveraged in the development of new therapeutic agents.
Physicochemical Properties (Predicted and Analogous Data):
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O | - |
| Molecular Weight | 164.25 g/mol | - |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | [1] |
| Boiling Point | Higher than 202 °C (boiling point of 2-phenyl-2-propanol) | [1] |
| Solubility | Insoluble in water; soluble in common organic solvents like ether, THF, and chloroform. | [1] |
Primary Synthesis Route: The Grignard Reaction
The most direct and widely applicable method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl compound. For the target molecule, two principal Grignard pathways are viable.
Causality Behind Experimental Choices in Grignard Synthesis
The success of a Grignard reaction is highly dependent on meticulous experimental technique. The Grignard reagent is a potent nucleophile and a strong base, necessitating the exclusion of protic species, including water, which would quench the reagent.[2]
-
Anhydrous Conditions: All glassware must be rigorously dried, typically by flame-drying or oven-drying, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from reacting with the Grignard reagent. Solvents must be anhydrous.
-
Solvent Selection: Diethyl ether and tetrahydrofuran (THF) are the most common solvents for Grignard reactions. THF, with its higher boiling point and better solvating capacity for the Grignard reagent, often leads to higher yields.[3]
-
Initiation of Grignard Reagent Formation: The reaction between magnesium metal and the organohalide can sometimes be sluggish to start. The addition of a small crystal of iodine or a few drops of 1,2-dibromoethane can activate the magnesium surface and initiate the reaction.[3]
-
Temperature Control: The formation of the Grignard reagent is exothermic and is typically controlled by the rate of addition of the organohalide to maintain a gentle reflux. The subsequent reaction with the carbonyl compound is also exothermic and is usually performed at a low temperature (e.g., 0 °C) to prevent side reactions.[3]
-
Work-up: The reaction is quenched by the addition of an aqueous solution, typically a saturated solution of ammonium chloride, which is acidic enough to protonate the intermediate alkoxide but mild enough to avoid dehydration of the tertiary alcohol product.[3]
Synthesis Pathway 1: 2-Ethylphenylmagnesium Bromide and Acetone
This pathway involves the preparation of a Grignard reagent from 1-bromo-2-ethylbenzene, followed by its reaction with acetone.
Reaction Scheme:
Start [label="1-Bromo-2-ethylbenzene + Mg"]; Grignard [label="2-Ethylphenylmagnesium Bromide"]; Acetone [label="Acetone"]; Intermediate [label="Magnesium Alkoxide Intermediate"]; Product [label="this compound"]; Workup [label="Aqueous Work-up (NH4Cl)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Start -> Grignard [label="in dry THF"]; Grignard -> Intermediate [label="+ Acetone"]; Acetone -> Intermediate; Intermediate -> Workup; Workup -> Product; }
Caption: Synthesis of this compound via Pathway 1.Synthesis Pathway 2: 2'-Ethylacetophenone and Methylmagnesium Bromide
An alternative and equally viable route is the reaction of 2'-ethylacetophenone with a commercially available or freshly prepared solution of methylmagnesium bromide.
Reaction Scheme:
Start [label="2'-Ethylacetophenone"]; Grignard [label="Methylmagnesium Bromide"]; Intermediate [label="Magnesium Alkoxide Intermediate"]; Product [label="this compound"]; Workup [label="Aqueous Work-up (NH4Cl)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Start -> Intermediate; Grignard -> Intermediate; Intermediate -> Workup; Workup -> Product; }
Caption: Synthesis of this compound via Pathway 2.Experimental Protocols
The following protocols are detailed, self-validating systems for the synthesis of this compound.
Protocol 1: Synthesis from 1-Bromo-2-ethylbenzene and Acetone
Materials:
-
Magnesium turnings
-
1-Bromo-2-ethylbenzene
-
Anhydrous tetrahydrofuran (THF)
-
Acetone, anhydrous
-
Iodine crystal
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Ensure the system is under a positive pressure of an inert gas.
-
Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine to activate the magnesium.
-
Prepare a solution of 1-bromo-2-ethylbenzene (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small portion of the 1-bromo-2-ethylbenzene solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle reflux. If not, gentle warming may be necessary.
-
Once initiated, add the remaining 1-bromo-2-ethylbenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetone:
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of dry acetone (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add the acetone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture into a beaker containing a stirred, cold saturated aqueous solution of ammonium chloride.
-
Separate the organic (THF) layer and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Potential Side Reactions and Troubleshooting
| Side Product | Formation Mechanism | Mitigation Strategy |
| Biphenyl (from Pathway 1) | Coupling of the Grignard reagent with unreacted 1-bromo-2-ethylbenzene. | Add the 1-bromo-2-ethylbenzene solution dropwise to maintain a low concentration. |
| Benzene (from quenching) | Reaction of the Grignard reagent with protic species (e.g., water). | Ensure strictly anhydrous conditions. |
| 2-(2-Ethylphenyl)-1-propene | Dehydration of the tertiary alcohol product during an overly acidic work-up. | Use a mild work-up with saturated aqueous ammonium chloride. |
Characterization of this compound
Accurate characterization of the final product is essential to confirm its identity and purity. The following are the expected spectroscopic data for this compound, based on analogous compounds and spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (predicted):
-
Aromatic protons: Multiplets in the range of δ 7.0-7.5 ppm.
-
Ethyl group (CH₂): Quartet.
-
Ethyl group (CH₃): Triplet.
-
Isopropyl group (CH₃): Singlet (6H).
-
Hydroxyl proton (OH): A broad singlet, the chemical shift of which is concentration-dependent.
-
-
¹³C NMR (predicted):
-
Aromatic carbons: Multiple signals in the range of δ 120-150 ppm.
-
Quaternary carbon attached to the hydroxyl group: Signal in the range of δ 70-80 ppm.
-
Ethyl group carbons.
-
Isopropyl methyl carbons.
-
Infrared (IR) Spectroscopy
The IR spectrum is expected to show the following characteristic absorption bands:
-
O-H stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.
-
C-H stretch (aromatic): Absorptions above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Absorptions just below 3000 cm⁻¹.
-
C=C stretch (aromatic): Absorptions in the region of 1450-1600 cm⁻¹.
-
C-O stretch: A strong absorption in the region of 1100-1200 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (164.25 g/mol ). Common fragmentation patterns for tertiary benzylic alcohols include the loss of a methyl group (M-15) and the loss of water (M-18).
Conclusion
The synthesis of this compound is most effectively achieved via the Grignard reaction, offering two reliable pathways. Success in this synthesis hinges on careful control of reaction conditions, particularly the exclusion of moisture and appropriate temperature management. The protocols and characterization data provided in this guide offer a solid foundation for researchers to produce and verify this valuable synthetic intermediate. The understanding of the underlying chemical principles will further empower scientists to adapt and optimize these methods for their specific research and development needs.
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Methodological & Application
Application Note & Protocol: High-Yield Synthesis of 2-(2-Ethylphenyl)-2-propanol via Grignard Reaction
Abstract
This document provides a comprehensive guide for the synthesis of the tertiary alcohol 2-(2-Ethylphenyl)-2-propanol. The protocol leverages the robust and versatile Grignard reaction, a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] Two efficacious pathways are detailed: the reaction of 2-ethylphenylmagnesium bromide with acetone and the reaction of methyl 2-ethylbenzoate with methylmagnesium bromide. This guide is tailored for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and troubleshooting guidance to ensure a successful and reproducible synthesis.
Introduction: The Power of the Grignard Reaction
The Grignard reaction, discovered by Victor Grignard in the early 20th century, remains a paramount tool in synthetic organic chemistry for the formation of carbon-carbon bonds.[2] The reaction employs an organomagnesium halide, or Grignard reagent, which acts as a potent nucleophile.[3][4] This nucleophilic character allows it to readily attack electrophilic carbon atoms, such as those found in carbonyl groups of aldehydes, ketones, and esters.[3][5][6]
The synthesis of tertiary alcohols is a particularly powerful application of Grignard reagents.[3][6][7] When a Grignard reagent reacts with a ketone, a single nucleophilic addition followed by an acidic workup yields a tertiary alcohol.[6] Alternatively, the reaction of a Grignard reagent with an ester involves a double addition.[8][9][10] The first equivalent of the Grignard reagent adds to the ester, forming a ketone intermediate which is more reactive than the starting ester.[8][10] Consequently, a second equivalent of the Grignard reagent rapidly adds to the ketone, leading to the tertiary alcohol after protonation.[9][10] This application note will detail the synthesis of this compound, a valuable building block in medicinal chemistry and materials science, via these reliable Grignard pathways.
Reaction Pathways and Mechanism
Two primary routes for the synthesis of this compound are presented below. The choice of pathway may depend on the availability of starting materials and desired scale.
Route A: 2-Ethylphenylmagnesium Bromide + Acetone Route B: Methyl 2-Ethylbenzoate + Methylmagnesium Bromide
The general mechanism for the reaction of a Grignard reagent with an ester (Route B) is depicted below. The reaction proceeds through a nucleophilic acyl substitution to form a ketone intermediate, which then undergoes a nucleophilic addition.[9]
Mechanism of Grignard Reaction with an Ester ```dot digraph "Grignard Reaction Mechanism with Ester" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape="plaintext", fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
// Reactants Ester [label="Methyl 2-Ethylbenzoate"]; Grignard1 [label="CH3MgBr (1st equiv.)"]; Grignard2 [label="CH3MgBr (2nd equiv.)"];
// Intermediates Tetrahedral1 [label="Tetrahedral Intermediate"]; Ketone [label="2-Ethylacetophenone (Ketone Intermediate)"]; Alkoxide [label="Magnesium Alkoxide"];
// Product Alcohol [label="this compound"]; Workup [label="H3O+ Workup"];
// Reaction Flow Ester -> Tetrahedral1 [label="Nucleophilic Addition"]; Grignard1 -> Tetrahedral1; Tetrahedral1 -> Ketone [label="Elimination of -OCH3"]; Ketone -> Alkoxide [label="Nucleophilic Addition"]; Grignard2 -> Alkoxide; Alkoxide -> Alcohol [label="Protonation"]; Workup -> Alcohol; }
Caption: General workflow for the Grignard synthesis of a tertiary alcohol. [11]***
Protocol A: Synthesis from 2-Ethylphenylmagnesium Bromide and Acetone
Step 1: Preparation of 2-Ethylphenylmagnesium Bromide
-
In a flame-dried 250 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel, place magnesium turnings (2.67 g, 110 mmol). The system should be under a positive pressure of inert gas.
-
Add a small crystal of iodine to the flask. The iodine will act as an activator for the magnesium surface. [12][13]3. In the dropping funnel, prepare a solution of 2-ethylbromobenzene (18.51 g, 100 mmol) in 80 mL of anhydrous diethyl ether or THF.
-
Add approximately 10 mL of the 2-ethylbromobenzene solution to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray. [13]If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has initiated, add the remaining 2-ethylbromobenzene solution dropwise at a rate that maintains a gentle reflux. [14]6. After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes, or until most of the magnesium has been consumed.
Step 2: Reaction with Acetone
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of anhydrous acetone (5.81 g, 100 mmol) in 20 mL of anhydrous diethyl ether in the dropping funnel.
-
Add the acetone solution dropwise to the stirred Grignard reagent, ensuring the internal temperature is maintained below 10 °C to control the exothermic reaction. [11]4. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours. The reaction progress can be monitored by TLC.
Step 3: Work-up and Purification
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (~50 mL). [15][16]This is a milder alternative to strong acids and helps to minimize the potential for dehydration of the tertiary alcohol product. [11][16]3. Transfer the mixture to a separatory funnel. If a solid precipitate is present, add more diethyl ether and a small amount of 1 M HCl to dissolve it.
-
Separate the organic layer. Extract the aqueous layer twice with diethyl ether (2 x 50 mL).
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL). [15]6. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Protocol B: Synthesis from Methyl 2-Ethylbenzoate and Methylmagnesium Bromide
Step 1: Preparation of Methylmagnesium Bromide
This protocol assumes the use of a commercially available solution of methylmagnesium bromide. If preparing from scratch, follow a similar procedure to Protocol A, Step 1, using methyl bromide or methyl iodide.
Step 2: Reaction with Methyl 2-Ethylbenzoate
-
In a flame-dried 250 mL three-neck flask equipped with a magnetic stir bar, dropping funnel, and an inert gas inlet, place a solution of methylmagnesium bromide (e.g., 3.0 M in diethyl ether, 73.3 mL, 220 mmol, 2.2 equivalents).
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Prepare a solution of methyl 2-ethylbenzoate (16.42 g, 100 mmol) in 50 mL of anhydrous diethyl ether in the dropping funnel.
-
Add the ester solution dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC for the disappearance of the starting ester. [15] Step 3: Work-up and Purification
Follow the same work-up and purification procedure as outlined in Protocol A, Step 3.
Safety Precautions
-
Fire Hazard: Grignard reagents and the ethereal solvents used are highly flammable. [14][17]All operations must be conducted in a certified chemical fume hood, away from any sources of ignition. [14][17]* Exothermic Reaction: The formation of the Grignard reagent and its reaction with carbonyl compounds are exothermic and can lead to a runaway reaction if the addition of reagents is too rapid. [14][17]Always maintain controlled addition rates and have an ice bath readily available. [14][12]* Corrosive Reagents: Grignard reagents are corrosive. [17][18]Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and gloves. [17][18]* Water Reactivity: Grignard reagents react violently with water. [18][19]Ensure all equipment and reagents are scrupulously dry. [12][19]* Quenching: The quenching step is also highly exothermic. Add the quenching solution slowly and with efficient stirring to a cooled reaction mixture.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Reaction Fails to Initiate | Inactive magnesium surface (oxide layer). | Crush the magnesium turnings under an inert atmosphere before use. Add a small crystal of iodine or a few drops of 1,2-dibromoethane as an activator. [11][16]Gentle heating can also help initiate the reaction. [11] |
| Wet glassware or solvents. | Ensure all glassware is flame-dried or oven-dried immediately before use. Use freshly opened anhydrous solvents or solvents dried over an appropriate drying agent. [12][11] | |
| Low Yield | Incomplete reaction. | Extend the reaction time and ensure efficient stirring. Consider gentle heating to reflux after the initial exothermic reaction has subsided. |
| Side reactions (e.g., Wurtz coupling). | Add the alkyl/aryl halide solution dropwise to the magnesium suspension to maintain a low concentration of the halide and minimize coupling side products. [11] | |
| Formation of Biphenyl Impurity | Coupling of the Grignard reagent with unreacted aryl halide. | This can be minimized by the slow addition of the aryl halide to an excess of magnesium and by controlling the temperature. [11] |
| Product Dehydration | Harsh acidic work-up conditions. | Use a milder quenching agent like a saturated aqueous solution of ammonium chloride. [11][16]If an acid is necessary, use it at a low temperature. |
Conclusion
The protocols outlined in this application note provide a robust and reliable methodology for the synthesis of this compound. By adhering to the principles of anhydrous reaction conditions, controlled reagent addition, and appropriate safety measures, researchers can achieve high yields of the desired tertiary alcohol. The mechanistic understanding and troubleshooting guide further empower scientists to optimize this classic yet powerful transformation for their specific research and development needs.
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NurdRage. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Grignard Reagents Convert Esters into Tertiary Alcohols. Retrieved from [Link]
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Organic Chemistry Data. Grignard Reaction - Common Conditions. Retrieved from [Link]
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Organic Chemistry Lab. (2020, October 29). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization [Video]. YouTube. Retrieved from [Link]
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University of California, Irvine. 25. The Grignard Reaction. Retrieved from [Link]
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Grignard Synthesis of Triphenylmethanol. (n.d.). Retrieved from [Link]
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Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. (n.d.). Retrieved from [Link]
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Chemistry Stack Exchange. (2014, November 4). Reaction of Grignard reagents with esters. Retrieved from [Link]
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ResearchGate. (2024, April 22). How to purify tertiary alcohol? Retrieved from [Link]
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Campbell, A., & Kenyon, J. (1946). The Action of Grignard Reagents on Esters, etc. Journal of the Chemical Society, 437. [Link]
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Experiment 25 – The Grignard Reaction. (n.d.). Retrieved from [Link]
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Journal of Chemical Education. (2007, March 1). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Retrieved from [Link]
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Khan Academy. Synthesis of alcohols using Grignard reagents I [Video]. Retrieved from [Link]
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Chegg. (2016, December 4). Question: Which is the product of the reaction of ethyl benzoate with 2 equivalents of methyl Grignard (CH_3MgBr), followed by aqueous acid? Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Doubtnut. (2020, April 25). A student was carrying out a Grignard reaction between PhMgBr and ethyl benzoate. She ran out of anhydrous ether just after the Grignard reagent was made. Which of the following solvents can still be used to dissolve the ethyl benzoate for its reaction with already formed PhMgBr ? Retrieved from [Link]
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ChemBK. (2022, October 16). 2-Phenyl-2-propanol. Retrieved from [Link]
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Regioselective Synthesis of 2-(2-Ethylphenyl)prop-1-ene via Acid-Catalyzed Dehydration of a Tertiary Alcohol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of specific alkene isomers is a cornerstone of organic chemistry, with significant implications in medicinal chemistry and materials science. This application note provides a comprehensive guide to the acid-catalyzed dehydration of 2-(2-ethylphenyl)-2-propanol, a tertiary alcohol. We delve into the mechanistic underpinnings of the E1 elimination pathway, explaining the structural factors that dictate the formation of a single, highly predictable alkene product, 2-(2-ethylphenyl)prop-1-ene. This guide offers a detailed, field-proven experimental protocol, from reaction setup and execution to product purification and characterization. By integrating theoretical principles with practical methodology, we present a self-validating system for the efficient and regioselective synthesis of a valuable substituted styrene derivative.
Theoretical Background & Mechanistic Rationale
The dehydration of alcohols is a classic elimination reaction that proceeds by removing a molecule of water to form an alkene.[1][2] The mechanism and requisite reaction conditions are highly dependent on the structure of the alcohol substrate.[3] For secondary and tertiary alcohols, the reaction typically proceeds through a unimolecular elimination (E1) mechanism, which involves the formation of a carbocation intermediate.[4][5][6][7]
The dehydration of this compound is a model system for understanding the E1 pathway for tertiary alcohols. The reaction is initiated by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).
The E1 Mechanism consists of three key steps:
-
Protonation of the Hydroxyl Group: The acid catalyst protonates the alcohol's hydroxyl group, converting it into an alkyloxonium ion. This is a crucial activation step, as the hydroxide ion (⁻OH) is a poor leaving group, while water (H₂O) is an excellent leaving group.[2][5][8]
-
Formation of a Carbocation: The alkyloxonium ion dissociates, with the C-O bond breaking heterolytically. A molecule of water departs, resulting in the formation of a carbocation intermediate.[9] This step is the slowest in the sequence and is therefore the rate-determining step of the overall reaction.[5][10] For this compound, this results in a highly stable tertiary and benzylic carbocation. The stability of this intermediate facilitates the reaction under relatively mild conditions.[4][7]
-
Deprotonation to Form the Alkene: A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), removes a proton from a carbon atom adjacent (β-carbon) to the carbocation center. The electrons from the C-H bond then form the π-bond of the alkene, regenerating the acid catalyst.[1][4]
Controlling Regioselectivity
In many dehydration reactions, multiple alkene isomers are possible, and the major product is often predicted by Zaitsev's Rule , which states that the most substituted (and therefore most thermodynamically stable) alkene will be the favored product.[11]
However, in the specific case of this compound, the structural features of the carbocation intermediate lead to the formation of a single product. The carbocation is centered on the tertiary carbon bonded to the phenyl ring. The only adjacent carbons bearing protons (β-protons) are the two methyl groups. Since these two methyl groups are chemically equivalent, removal of a proton from either one results in the same product: 2-(2-ethylphenyl)prop-1-ene . There are no other β-protons available for elimination, and the high stability of the tertiary, benzylic carbocation precludes any molecular rearrangements, which can otherwise complicate alcohol dehydrations.[12] This inherent structural control makes this reaction a highly regioselective transformation.
Experimental Protocol
This protocol details the synthesis, purification, and analysis of 2-(2-ethylphenyl)prop-1-ene. The reaction utilizes a distillation apparatus to remove the alkene product as it is formed, which, according to Le Chatelier's principle, drives the equilibrium towards the products and maximizes the yield.[13]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Sigma-Aldrich |
| Concentrated Sulfuric Acid (H₂SO₄) | ACS Reagent, 95-98% | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Sol. | In-house preparation |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | VWR |
| Diethyl Ether | ACS Grade | Fisher Scientific |
| Boiling Chips | ||
| 50 mL Round-bottom flask | ||
| Simple Distillation Apparatus | ||
| Separatory Funnel (125 mL) | ||
| Erlenmeyer flasks | ||
| Heating Mantle with Stirrer |
Safety Precautions
-
Acid Handling: Concentrated sulfuric acid is extremely corrosive and a strong dehydrating agent. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Work in a well-ventilated fume hood and add the acid slowly to the alcohol to control the exothermic reaction.[12]
-
Flammability: The alkene product and any organic solvents used are flammable. Ensure no open flames are present. Use a heating mantle connected to a variable voltage controller for heating.
-
Pressure: Never heat a closed system. Ensure the distillation apparatus is properly vented.
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a simple distillation apparatus using a 50 mL round-bottom flask as the reaction vessel.
-
Place a stir bar and 2-3 boiling chips in the flask.
-
Use a pre-weighed, ice-cooled receiving flask to collect the distillate.
-
-
Reaction Execution:
-
To the 50 mL round-bottom flask, add 10.0 g of this compound.
-
In a fume hood, slowly and with gentle swirling, add 2.5 mL of concentrated sulfuric acid to the alcohol in the flask. The mixture may warm slightly.
-
Connect the flask to the distillation apparatus and begin gentle heating and stirring.
-
Heat the mixture to a gentle boil. The lower-boiling alkene product and water will co-distill.
-
Continue the distillation until no more liquid is collected in the receiving flask, typically when the temperature of the distilling vapor rises significantly or charring begins in the reaction flask.
-
-
Product Work-up and Purification:
-
Transfer the collected distillate to a 125 mL separatory funnel. Note that two layers (the organic alkene and an aqueous layer) may be present.
-
Carefully add 20 mL of saturated sodium bicarbonate solution to the separatory funnel to neutralize any residual acid that co-distilled.[3][14] Caution: Swirl gently at first and vent the funnel frequently to release CO₂ gas that evolves.
-
Once gas evolution ceases, stopper and shake the funnel vigorously. Allow the layers to separate and discard the lower aqueous layer.
-
Wash the remaining organic layer with 20 mL of deionized water. Separate and discard the aqueous layer.
-
Transfer the crude alkene product to a clean, dry Erlenmeyer flask.
-
Add a small amount (approx. 1-2 g) of anhydrous sodium sulfate to dry the product. Swirl the flask and let it stand for 10-15 minutes. The product is dry when the liquid is clear and the drying agent no longer clumps together.[12][13]
-
Carefully decant or filter the dried product into a clean, tared vial to obtain the final product. Determine the mass and calculate the percent yield.
-
Product Characterization
Confirming the identity and purity of the synthesized 2-(2-ethylphenyl)prop-1-ene is essential. A combination of chromatographic and spectroscopic techniques should be employed.
Gas Chromatography (GC)
Gas chromatography is an excellent method for assessing the purity of the final product.[14][15] A pure sample should yield a single major peak. The presence of a peak corresponding to the starting alcohol would indicate an incomplete reaction.
-
Typical Conditions:
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5).
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.
-
Spectroscopic Analysis
| Technique | Expected Observations for 2-(2-Ethylphenyl)prop-1-ene | Rationale |
| Infrared (IR) Spectroscopy | Absence of a broad peak at ~3200-3600 cm⁻¹. Presence of peaks at ~3080 cm⁻¹ (sp² C-H stretch), ~1645 cm⁻¹ (C=C stretch), and ~890 cm⁻¹ (=CH₂ bend). | Confirms the removal of the alcohol's O-H group and the formation of the alkene functional group. |
| ¹H NMR Spectroscopy | Singlet at ~2.1 ppm (3H, -CH₃). Singlet(s) at ~5.0-5.3 ppm (2H, =CH₂). Quartet at ~2.7 ppm (2H, Ar-CH₂CH₃). Triplet at ~1.2 ppm (3H, Ar-CH₂CH₃). Multiplet at ~7.1-7.4 ppm (4H, Aromatic). | Provides detailed structural information, confirming the connectivity of all protons in the molecule.[16][17] |
| ¹³C NMR Spectroscopy | ~10-12 signals expected. Key signals: ~145 ppm (quaternary C=), ~115 ppm (=CH₂), and various signals in the aromatic region (125-140 ppm). | Confirms the carbon skeleton and the number of unique carbon environments in the final product.[18] |
Discussion and Conclusion
The acid-catalyzed dehydration of this compound provides a robust and highly efficient method for the regioselective synthesis of 2-(2-ethylphenyl)prop-1-ene. The reaction's success hinges on the inherent stability of the tertiary, benzylic carbocation intermediate, which forms readily under mild acidic conditions and directs the elimination to a single, predictable product.[4][7] The use of distillation during the reaction effectively shifts the equilibrium, ensuring a high conversion rate.
Potential challenges include incomplete reaction or the formation of polymeric byproducts if the reaction temperature is too high or heating is prolonged. Careful monitoring of the distillation temperature is key to maximizing the yield of the desired monomeric alkene.
References
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Application Notes & Protocols: The Synthesis and Utility of 2-(2-Ethylphenyl)-2-propanol in Modern Fragrance Chemistry
Abstract
These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals engaged in fragrance synthesis and drug development. This document details the synthesis, potential applications, and chemical manipulation of 2-(2-Ethylphenyl)-2-propanol, a tertiary aryl alkyl alcohol with significant potential in the fragrance industry. Protocols for its synthesis via Grignard reaction and a two-step Friedel-Crafts acylation/Grignard reaction are provided, alongside a method for its dehydration to the corresponding alkene, a potential fragrance precursor. The causality behind experimental choices, safety considerations, and the scientific rationale for its use in perfumery are discussed in detail.
Introduction: The Role of Aryl Alkyl Alcohols in Fragrance
Aryl alkyl alcohols are a structurally diverse class of molecules that are foundational to the fragrance industry.[1][2] Many of these compounds, which feature a hydroxyl group attached to a carbon atom that is bonded to an aromatic ring system, possess unique and desirable olfactory properties. This compound is a tertiary alcohol within this class. While not as widely documented as some of its isomers, its structure suggests the potential for a complex and appealing scent profile, likely possessing floral and woody notes, analogous to related compounds like 2-phenyl-2-propanol which is known for its rose-like fragrance.[3] Beyond its intrinsic scent, this compound can also serve as a pro-fragrance, a molecule that can be chemically transformed to release a fragrant compound under specific conditions.[4][5][6]
Synthesis of this compound
Two primary synthetic routes to this compound are presented here: a direct Grignard reaction and a two-step approach involving Friedel-Crafts acylation followed by a Grignard reaction. The choice of method may depend on the availability of starting materials and desired scale.
Protocol 1: Synthesis via Grignard Reaction
The Grignard reaction is a robust and widely utilized method for the formation of carbon-carbon bonds, and it provides a direct route to tertiary alcohols from ketones or esters.[7][8][9][10][11] In this protocol, 2-ethylphenylmagnesium bromide is reacted with acetone to yield the target tertiary alcohol.
Experimental Workflow:
Caption: Grignard reaction workflow for this compound synthesis.
Step-by-Step Methodology:
-
Apparatus Preparation: All glassware must be thoroughly dried in an oven at 120°C overnight and assembled under a dry nitrogen or argon atmosphere to exclude moisture.
-
Grignard Reagent Formation:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).
-
Add a small volume of anhydrous tetrahydrofuran (THF).
-
In the dropping funnel, prepare a solution of 2-bromoethylbenzene (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the 2-bromoethylbenzene solution to the magnesium turnings. The reaction is initiated by gentle warming or the addition of a small crystal of iodine.
-
Once the reaction has started (indicated by bubbling and a grayish appearance), add the remaining 2-bromoethylbenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution to 0°C using an ice bath.
-
Add a solution of acetone (1.0 equivalent) in anhydrous THF dropwise from the dropping funnel, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Extraction:
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification and Characterization:
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Protocol 2: Synthesis via Friedel-Crafts Acylation and Grignard Reaction
Experimental Workflow:
Caption: Two-step synthesis of this compound via Friedel-Crafts acylation and Grignard reaction.
Step-by-Step Methodology:
Step A: Friedel-Crafts Acylation of Ethylbenzene
-
Reaction Setup: In a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap, add ethylbenzene (1.0 equivalent) and a suitable solvent such as dichloromethane. Cool the flask to 0°C in an ice bath.
-
Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) in portions to the stirred solution.
-
Acylating Agent Addition: Add acetyl chloride (1.0 equivalent) dropwise from the dropping funnel, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, sodium bicarbonate solution, and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the resulting 2'-ethylacetophenone by vacuum distillation.
Step B: Grignard Reaction with 2'-ethylacetophenone
-
Reaction Setup: In a dry three-necked flask under an inert atmosphere, place a solution of 2'-ethylacetophenone (1.0 equivalent) in anhydrous THF. Cool the solution to 0°C.
-
Grignard Reagent Addition: Add methylmagnesium bromide (1.1 equivalents, commercially available solution in THF/diethyl ether) dropwise via a syringe or dropping funnel.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Work-up, Extraction, and Purification: Follow the work-up, extraction, and purification steps as described in Protocol 1 (steps 4 and 5).
Table 1: Comparison of Synthetic Routes
| Parameter | Protocol 1: Grignard Reaction | Protocol 2: Friedel-Crafts + Grignard |
| Starting Materials | 2-Bromoethylbenzene, Magnesium, Acetone | Ethylbenzene, Acetyl Chloride, Methylmagnesium Bromide |
| Catalyst | None (Grignard reagent is the reactant) | Aluminum Chloride (Lewis Acid) |
| Number of Steps | 1 | 2 |
| Key Considerations | Requires careful handling of reactive Grignard reagent; sensitive to moisture. | Friedel-Crafts step can produce isomers; requires stoichiometric amounts of Lewis acid. |
| Potential Yield | 70-85% (typical for Grignard with ketones) | 60-80% (overall, dependent on both steps) |
Application in Fragrance Synthesis
Direct Fragrance Component
Based on its structure, this compound is anticipated to possess a mild, pleasant aroma. The presence of the ethyl group on the phenyl ring may introduce subtle green or spicy nuances to the floral character often associated with phenylpropanols. Its tertiary alcohol nature suggests good stability in various fragrance formulations, including those for personal care products and fine fragrances.
Pro-Fragrance Application: Dehydration to 2-(2-Ethylphenyl)propene
Tertiary alcohols can be readily dehydrated under acidic conditions to form alkenes.[17][18][19][20][21] This reaction can be exploited in a pro-fragrance strategy, where the less odorous alcohol is converted to a more volatile and fragrant alkene upon exposure to an acidic environment, such as the skin's surface. The resulting alkene, 2-(2-ethylphenyl)propene, is expected to have a more intense, diffusive, and potentially styrenic-floral odor.
Dehydration Reaction Workflow:
Caption: Workflow for the dehydration of this compound.
Protocol 3: Dehydration of this compound
-
Reaction Setup: In a round-bottom flask fitted with a distillation head, place this compound (1.0 equivalent) and a catalytic amount of a strong acid such as concentrated sulfuric acid or phosphoric acid.[18]
-
Dehydration: Gently heat the mixture. The alkene product will distill as it is formed. The temperature required for the dehydration of a tertiary alcohol is relatively low, typically in the range of 25-80°C.[17][20][21]
-
Work-up: Wash the collected distillate with a dilute sodium bicarbonate solution to remove any acidic impurities, followed by a wash with water.
-
Purification: Dry the organic layer over a suitable drying agent (e.g., anhydrous calcium chloride) and purify by fractional distillation to obtain pure 2-(2-ethylphenyl)propene.
Safety and Handling
No specific safety data for this compound is readily available. Therefore, it is prudent to handle this compound with the same precautions as for a closely related substance, 2-phenyl-2-propanol.
Table 2: Safety Information for 2-Phenyl-2-propanol (Proxy Data)
| Property | Information | Reference |
| Appearance | White to pale yellow solid | [22] |
| Hazards | Harmful if swallowed. Causes skin and eye irritation. | [23] |
| Precautionary Statements | P264: Wash thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/eye protection. | [23][24] |
| First Aid (Swallowing) | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | [23] |
| Stability | Stable under normal conditions. | [25] |
| Incompatible Materials | Strong oxidizing agents. | [25][26] |
Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This compound represents a promising, yet underexplored, molecule in the field of fragrance chemistry. The synthetic protocols detailed herein provide reliable methods for its preparation, enabling further investigation into its olfactory properties and its potential as a direct fragrance component or as a pro-fragrance. The principles of its synthesis and application are well-grounded in established organic chemistry and fragrance science, offering a solid foundation for innovation by researchers and developers in the industry.
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Organic Chemistry Portal. Grignard Reaction. Retrieved from [Link]
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NurdRage. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. [Link]
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FAQ. What are the synthesis methods and applications of 2-PHENYL-2-PROPANOL? Retrieved from [Link]
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Quora. (2017, October 16). What is the mechanism for the dehydration of tertiary alcohols? Retrieved from [Link]
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Chemistry Steps. The Grignard Reaction Mechanism. Retrieved from [Link]
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Wikipedia. Friedel–Crafts reaction. Retrieved from [Link]
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FAQ. Can 2-PHENYL-2-PROPANOL be synthesized efficiently and environmentally friendly? Retrieved from [Link]
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Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]
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Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from [Link]
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Chemguide. dehydration of alcohols. Retrieved from [Link]
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European Patent Office. EP 0816322 A1 - Fragrance precursors. Retrieved from [Link]
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Safety data sheet. (2023, May 25). Safety data sheet according to 1907/2006/EC, Article 31. Retrieved from [Link]
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Khan Academy. Dehydration of alcohols. Retrieved from [Link]
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Chemistry LibreTexts. (2019, June 5). 9.16: Dehydration of Alcohols to Alkenes. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. Retrieved from [Link]
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PubChem. 2-Phenyl-2-propanol. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Fragrance material review on 2-phenyl-2-propanol | Request PDF. Retrieved from [Link]
-
PrepChem.com. Synthesis of a. 2,2-Dimethyl-3-(3-phenyl-2-propenoxy)propanol. Retrieved from [Link]
-
European Patent Office. EP 0878497 A2 - Fragrance precursor compounds. Retrieved from [Link]
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Safety Data Sheet. (2016, May 27). 2-Propanol. Retrieved from [Link]
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-
Google Patents. WO 2014/093807 A1. Retrieved from [Link]
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Semantic Scholar. Fragrance material review on 2-phenyl-2-propanol. Retrieved from [Link]
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-
Veeprho. 2-Phenyl-2-propanol. Retrieved from [Link]
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Application Notes and Protocols for the Asymmetric Synthesis of Chiral 2-(2-Ethylphenyl)-2-propanol
Introduction: The Significance of Chiral Tertiary Alcohols
Chiral tertiary alcohols are pivotal structural motifs in a vast array of biologically active molecules and pharmaceutical agents.[1][2] The specific three-dimensional arrangement of substituents around the stereogenic carbon center often dictates the pharmacological efficacy and toxicological profile of a drug. Consequently, the development of robust and highly enantioselective methods for the synthesis of these compounds is a cornerstone of modern medicinal chemistry and drug development. 2-(2-Ethylphenyl)-2-propanol, a chiral tertiary alcohol, serves as a valuable building block in the synthesis of more complex molecules. Its asymmetric synthesis presents a formidable challenge due to the steric hindrance around the prochiral ketone precursor, making the enantioselective addition of a nucleophile a non-trivial task.[2] This guide provides a detailed protocol for the asymmetric synthesis of this compound, focusing on a ligand-mediated Grignard reagent addition, a powerful and versatile method for constructing chiral tertiary alcohols.[3][4][5]
Strategic Approach: Ligand-Mediated Asymmetric Grignard Addition
The catalytic asymmetric addition of organometallic reagents to ketones is one of the most direct methods for synthesizing chiral tertiary alcohols.[6] Among these, the use of Grignard reagents is particularly attractive due to their commercial availability and high reactivity. However, achieving high enantioselectivity in Grignard additions to ketones has been a long-standing challenge.[7] Recent advancements in rational ligand design have led to the development of chiral ligands that can effectively control the stereochemical outcome of these reactions.[3][4]
This protocol will focus on the use of a chiral tridentate diamine/phenol ligand to mediate the asymmetric addition of methylmagnesium bromide to 2'-ethylacetophenone. The rationale behind this choice lies in the ability of such ligands to form a well-defined chiral environment around the magnesium center, thereby directing the nucleophilic attack of the methyl group to one of the two enantiotopic faces of the ketone.[3]
Reaction Mechanism and Stereochemical Control
The proposed mechanism involves the in-situ formation of a chiral magnesium complex between the Grignard reagent and the chiral ligand. This complex then coordinates to the ketone, creating a highly organized transition state that favors the approach of the methyl group from one specific face of the carbonyl. The stereochemical outcome is therefore dictated by the chirality of the ligand.
Caption: Proposed reaction pathway for the ligand-mediated asymmetric Grignard addition.
Experimental Protocol: Asymmetric Methylation of 2'-Ethylacetophenone
This protocol is adapted from established methodologies for the asymmetric addition of Grignard reagents to ketones using chiral ligands.[3][4][5]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2'-Ethylacetophenone | ≥98% | Sigma-Aldrich |
| Methylmagnesium bromide | 3.0 M in diethyl ether | Sigma-Aldrich |
| (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine | ≥98% | Strem Chemicals |
| Anhydrous Toluene | ≥99.8% | Sigma-Aldrich |
| Anhydrous Diethyl Ether | ≥99.7% | Sigma-Aldrich |
| Saturated aqueous NH4Cl | Reagent Grade | Fisher Scientific |
| Anhydrous MgSO4 | Reagent Grade | Fisher Scientific |
Procedure
-
Reactor Setup: Under an inert atmosphere of argon or nitrogen, a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum is charged with the chiral ligand (e.g., (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine, 0.1 mmol).
-
Solvent Addition: Anhydrous toluene (50 mL) is added to the flask via syringe. The mixture is stirred until the ligand is fully dissolved.
-
Grignard Reagent Addition: The solution is cooled to -78 °C using a dry ice/acetone bath. Methylmagnesium bromide (3.0 M in diethyl ether, 10.0 mmol) is added dropwise via syringe over 10 minutes. The resulting mixture is stirred at -78 °C for 30 minutes to allow for the formation of the chiral magnesium complex.
-
Substrate Addition: A solution of 2'-ethylacetophenone (10.0 mmol) in anhydrous toluene (10 mL) is added dropwise to the reaction mixture over 20 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction Monitoring: The reaction is stirred at -78 °C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 9:1 hexanes:ethyl acetate).
-
Quenching: Upon completion, the reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL) at -78 °C. The mixture is then allowed to warm to room temperature.
-
Extraction: The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (e.g., 95:5 hexanes:ethyl acetate) to afford the chiral this compound.
Experimental Workflow
Caption: Step-by-step workflow for the asymmetric synthesis of chiral this compound.
Characterization and Enantiomeric Excess Determination
Accurate determination of the enantiomeric excess (e.e.) is crucial for validating the success of the asymmetric synthesis.[8] High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose.[9]
Protocol: Chiral HPLC Analysis
-
Sample Preparation: Prepare a solution of the purified this compound in the mobile phase (e.g., 1 mg/mL).
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Chiral Column: Daicel Chiralpak AD-H or equivalent.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 98:2 v/v). The optimal ratio may require method development.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 25 °C.
-
-
Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should be resolved into two separate peaks with different retention times.
-
Calculation of Enantiomeric Excess (e.e.):
-
e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Expected Results
| Parameter | Expected Value |
| Chemical Yield | 70-90% |
| Enantiomeric Excess (e.e.) | >90% |
| Retention Time (Enantiomer 1) | Varies with column and mobile phase |
| Retention Time (Enantiomer 2) | Varies with column and mobile phase |
Trustworthiness and Self-Validation
The robustness of this protocol is ensured by several factors. The use of a well-defined chiral ligand from a reputable supplier is critical. The reaction is conducted under strictly anhydrous and inert conditions to prevent side reactions and ensure the integrity of the Grignard reagent and the catalyst. The enantiomeric excess is determined by a validated analytical technique (chiral HPLC), providing a quantitative measure of the stereoselectivity. For further validation, the absolute configuration of the major enantiomer can be determined by comparison to known standards or by advanced techniques such as X-ray crystallography of a suitable derivative or by vibrational circular dichroism (VCD) spectroscopy.
References
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Murphy, G. K., & Gilheany, D. G. (2017). Asymmetric Grignard Synthesis of Tertiary Alcohols through Rational Ligand Design. Angewandte Chemie International Edition, 56(15), 4272-4276. [Link]
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Monasterolo, C., O'Gara, R., & Gilheany, D. G. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science, 13(16), 4634-4643. [Link]
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Kobayashi, S., & Mori, Y. (1997). Enantioselective Synthesis of Tertiary Alcohols through a Zirconium-Catalyzed Friedel–Crafts Alkylation of Pyrroles with α-Ketoesters. The Journal of Organic Chemistry, 62(23), 7576-7577. [Link]
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Gilheany, D. G. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science. [Link]
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Feng, X., & Liu, X. (2009). Highly enantioselective synthesis of tertiary alcohols: C2-symmetric N,N′-dioxide-Sc(iii) complex promoted direct aldol reaction of α-ketoesters and diazoacetate esters. Chemical Communications, (45), 7054-7056. [Link]
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Lee, S., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 388-394. [Link]
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Tanasova, M., & Anslyn, E. V. (2011). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 44(9), 736-746. [Link]
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Aggarwal, V. K., & O'Brien, P. (1999). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Chemical Communications, (16), 1513-1514. [Link]
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Bräse, S., et al. (2018). Planar chiral [2.2]paracyclophanes: from synthetic curiosity to applications in asymmetric synthesis and materials. Chemical Society Reviews, 47(16), 6219-6235. [Link]
- BenchChem. (2025). A Comparative Guide to (R)-2-phenylpropanal and Other Chiral Aldehydes in Asymmetric Synthesis. BenchChem Tech Notes.
-
Akiyama, T., & Terada, M. (2023). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journal of Organic Chemistry, 19, 1344-1361. [Link]
-
Maj, A., & Wróblewski, A. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Molecules, 26(11), 3298. [Link]
- FAQ. (n.d.).
-
Zhang, X. P. (2021). Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. Journal of the American Chemical Society, 143(34), 13589-13598. [Link]
- Clayden, J., & Warren, S. (n.d.). Chapter 45 — Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction.
-
Reddy, P. V. G., & Kumar, V. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 28(5), 2095. [Link]
-
Wang, Y., et al. (2020). Organocatalytic asymmetric Michael addition reaction of aldehydes with 2-furanones: experimental, applications and DFT studies. Organic Chemistry Frontiers, 7(14), 1834-1842. [Link]
- Deng, L. (2004). Catalytic asymmetric cyanosilylation of ketones with chiral Lewis base. Journal of the American Chemical Society, 126(13), 4110-4111.
- U.S. Patent No. 8,519,208 B2. (2013).
- International Patent No. WO2007081781A3. (2007).
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- 3. Asymmetric Grignard Synthesis of Tertiary Alcohols through Rational Ligand Design - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. uma.es [uma.es]
Troubleshooting & Optimization
Technical Support Center: A-Z Guide to 2-(2-Ethylphenyl)-2-propanol Synthesis
Welcome to the comprehensive technical support guide for the synthesis of 2-(2-Ethylphenyl)-2-propanol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your synthetic success. Here, we dissect the common challenges and offer field-proven solutions to optimize your reaction yield and purity.
I. Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses the most frequent issues encountered during the synthesis of this compound, primarily via the Grignard reaction, which is the most common and versatile method for preparing tertiary alcohols.[1][2]
Issue 1: Low or No Yield of the Target Product
Question: My Grignard reaction is yielding very little or no this compound. What are the likely causes and how can I rectify this?
Answer: A low or non-existent yield in a Grignard synthesis is a common but solvable problem, typically pointing to issues with reagents or reaction conditions.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Water | Grignard reagents are highly reactive with protic sources like water, which will quench the reagent.[3][4] Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous solvents, preferably freshly opened or distilled over a suitable drying agent.[3][5] |
| Inactive Magnesium | The surface of magnesium turnings can oxidize, rendering it unreactive. Use fresh, shiny magnesium turnings. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also help initiate the reaction.[3] |
| Impure Reagents | The purity of your 2-bromoethylbenzene and acetone is critical. Ensure they are free from water and other impurities. Distill liquid reagents if their purity is questionable.[3] |
| Incorrect Reaction Temperature | The Grignard reaction is exothermic.[3] During the addition of acetone, the temperature should be controlled, often with an ice bath, to prevent side reactions.[3] |
| Inefficient Stirring | Proper mixing is essential, especially during the formation of the Grignard reagent. Use a magnetic stirrer and an appropriately sized stir bar to ensure the reaction mixture is homogeneous. |
Issue 2: Significant Formation of Biphenyl Impurity
Question: My final product is contaminated with a significant amount of a biphenyl byproduct. How can I minimize its formation?
Answer: The formation of a biphenyl impurity, in this case, 1,1'-diethylbiphenyl, is a known side reaction in Grignard syntheses.[3]
Causality & Prevention:
This side product arises from the coupling of the Grignard reagent (2-ethylphenylmagnesium bromide) with unreacted 2-bromoethylbenzene.[3] To minimize this, employ the following strategies:
-
Slow Addition of Alkyl Halide: Add the 2-bromoethylbenzene solution dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide in the reaction mixture, favoring the formation of the Grignard reagent over the coupling side reaction.[3][6]
-
Temperature Control: Maintain a moderate reaction temperature during the formation of the Grignard reagent to discourage the coupling reaction.[3]
Issue 3: Dehydration of the Product During Workup
Question: I am observing the formation of an alkene, 2-(2-ethylphenyl)prop-1-ene, during the workup of my reaction. How can I prevent this?
Answer: The formation of an alkene is due to the dehydration of the tertiary alcohol product, this compound. This is particularly common during acidic workup, especially with strong acids and heat.[3]
Mitigation Strategy:
-
Mild Acidic Workup: Instead of strong acids like sulfuric or hydrochloric acid, use a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.[3][5][7] This provides a milder acidic environment that is less likely to cause dehydration.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent laboratory method is the Grignard reaction.[8] This involves the reaction of a Grignard reagent with a ketone.[1][9] For the synthesis of this compound, the two primary Grignard routes are:
-
The reaction of 2-ethylphenylmagnesium bromide with acetone.
-
The reaction of methylmagnesium bromide with 2-ethylacetophenone.
Q2: What are the critical parameters to control for a successful Grignard synthesis?
A2: For a high-yield and clean Grignard synthesis, the following parameters are crucial:
-
Anhydrous Conditions: As Grignard reagents are strong bases, they react readily with acidic protons from water or alcohols.[5] All glassware must be meticulously dried, and anhydrous solvents are essential.[3][5]
-
Solvent Choice: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents.[3] THF has a higher boiling point, which can facilitate the reaction and improve reactant solubility.[3]
-
Temperature Control: The exothermic nature of the Grignard reaction necessitates careful temperature management, typically with an ice bath, to minimize side reactions.[3]
-
Purity of Magnesium: Use fresh, unoxidized magnesium turnings for optimal reactivity.[3]
Q3: How can I effectively purify the crude this compound?
A3: The choice of purification method depends on the impurities present.
-
Column Chromatography: This is a highly effective method for separating the desired product from byproducts with different polarities, such as the less polar biphenyl impurity.[3][10] A common eluent system is a mixture of hexane and ethyl acetate.[10]
-
Recrystallization: If the crude product is a solid and relatively pure, recrystallization can be an effective purification technique.[10]
-
Distillation under Reduced Pressure: This method is suitable for separating the product from impurities with significantly different boiling points.[3]
III. Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol details the synthesis using 2-bromoethylbenzene and acetone.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or THF
-
2-Bromoethylbenzene
-
Anhydrous acetone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stir bar, place the magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of 2-bromoethylbenzene in anhydrous diethyl ether.
-
Add a small portion of the 2-bromoethylbenzene solution to the magnesium suspension to initiate the reaction, which is indicated by bubbling and a color change.[3]
-
Once the reaction has started, add the remaining 2-bromoethylbenzene solution dropwise at a rate that maintains a gentle reflux.[3]
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[3]
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.[3]
-
Prepare a solution of dry acetone in anhydrous diethyl ether in the dropping funnel.
-
Add the acetone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.[3]
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes.[3]
-
-
Workup and Purification:
-
Carefully pour the reaction mixture into a beaker containing a stirred, cold saturated aqueous solution of ammonium chloride.[3]
-
Separate the ether layer and extract the aqueous layer with diethyl ether.[3]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[3]
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
The crude product can then be purified by distillation under reduced pressure or by column chromatography.[3]
-
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
IV. Troubleshooting Decision Tree
The following diagram provides a logical pathway for troubleshooting common issues during the synthesis.
Caption: Troubleshooting decision tree for low yield.
V. References
-
BenchChem. (n.d.). Technical Support Center: Optimizing Synthesis of 2-Phenyl-2-propanol. Retrieved from
-
BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of tertiary alcohols. Retrieved from
-
Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from
-
designer-drug.com. (n.d.). Synthesis of Phenyl-2-Propanone via Phenyl-2-Propanol. Retrieved from
-
BenchChem. (n.d.). 2-Phenyl-2-propanol: Comprehensive Overview and Applications. Retrieved from
-
Smolecule. (n.d.). Buy 2-Methyl-1-phenyl-2-propanol | 100-86-7. Retrieved from
-
Google Patents. (n.d.). CN1051541C - Prepn. method for 2-phenyl-2-propanol. Retrieved from
-
ChemicalBook. (n.d.). 2-PHENYL-2-PROPANOL synthesis. Retrieved from
-
YouTube. (2018, May 4). Grignard Reagent Reaction Mechanism. Retrieved from
-
Study.com. (n.d.). What products would you expect from the reaction of ethylmagnesium bromide (CH_3CH_2 MgBr) with each of the following reagents?. Retrieved from
-
Unknown Source. (n.d.). Grignard Reaction.
-
BenchChem. (n.d.). Can 2-PHENYL-2-PROPANOL be synthesized efficiently and environmentally friendly?. Retrieved from
-
StudyRaid. (2025, March 15). Understand grignard-Based Routes to Acetophenone. Retrieved from
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from
-
Wikipedia. (n.d.). 2-Phenyl-2-propanol. Retrieved from
-
FAQ. (n.d.). What are the synthesis methods and applications of 2-PHENYL-2-PROPANOL?. Retrieved from
-
RSC Publishing. (2025, February 3). Synthesis of a-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond. Retrieved from
-
YouTube. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols. Retrieved from
-
BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Acetophenone Derivatives via Grignard Reaction. Retrieved from
-
Quora. (2022, October 2). What is the product formed when acetophenone reacts with CH3MgBr in the presence of an acid?. Retrieved from
-
Chegg.com. (2022, January 28). Solved grignard reaction synthesis of 2- phenyl-2-propanol. Retrieved from
-
Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from
-
Unknown Source. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol.
-
ResearchGate. (2025, August 6). Side Reactions in a Grignard Synthesis. Retrieved from
-
Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. Retrieved from
-
Patsnap Eureka. (2013, April 24). Synthesis method of 2-phenyl-2-propanol and acetophenone through catalytic oxidation of cumene. Retrieved from
-
Quora. (2018, August 1). What is the product when ethyl magnesium bromide react with ethyl ethnoate?. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Purification of 2-Phenyl-2-propanol. Retrieved from
-
BenchChem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis and Purification of 2-(2-Iodophenyl)propan-2-ol. Retrieved from
-
The Royal Society of Chemistry. (n.d.). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. Retrieved from
-
ChemicalBook. (n.d.). 2-(2-(phenylamino)phenyl)propan-2-ol synthesis. Retrieved from
-
Leah4Sci. (2020, February 20). Grignard Reaction, Mechanism, Reagent and Cheat Sheet. Retrieved from
-
ResearchGate. (n.d.). 2-(2-Benzylphenyl)propan-2-ol. Retrieved from
-
Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Synthesis of 2-(2-Iodophenyl)propan-2-ol. Retrieved from
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- 7. Synthesis of Phenyl-2-Propanone via Phenyl-2-Propanol [designer-drug.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Grignard Synthesis of 2-(2-Ethylphenyl)-2-propanol
Welcome to the Technical Support Center for the Grignard synthesis of 2-(2-ethylphenyl)-2-propanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Grignard reaction. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot and optimize your synthesis, ensuring high yield and purity of your target molecule.
I. Understanding the Core Reaction and Potential Pitfalls
The synthesis of this compound is typically achieved via the Grignard reaction between 2'-ethylacetophenone and a methylmagnesium halide (e.g., methylmagnesium bromide). While straightforward in principle, this reaction is susceptible to several side reactions that can significantly impact the yield and purity of the desired tertiary alcohol.[1][2] The primary challenges arise from the steric hindrance around the carbonyl group of 2'-ethylacetophenone and the basicity of the Grignard reagent.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Q1: My reaction yield is significantly lower than expected. What are the likely causes?
A1: Low yields in this Grignard synthesis can stem from several factors. The most common culprits are:
-
Incomplete Reaction: The steric hindrance from the ortho-ethyl group on the acetophenone can slow down the nucleophilic attack of the Grignard reagent.[3]
-
Side Reactions: Competing side reactions are a major cause of low yields. These are detailed in the subsequent questions.
-
Reagent Quality and Reaction Conditions: The quality of the Grignard reagent and the reaction setup are critical.[4]
Troubleshooting Steps:
-
Extend Reaction Time and/or Increase Temperature: To overcome steric hindrance, consider prolonging the reaction time or gently refluxing the reaction mixture.[4] However, be aware that higher temperatures can also promote side reactions.[5]
-
Use a More Reactive Grignard Reagent: While methylmagnesium bromide is common, methylmagnesium iodide can sometimes offer better reactivity.
-
Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[4] All glassware must be rigorously dried (flame-drying under vacuum is recommended), and anhydrous solvents are essential.[6]
-
Verify Grignard Reagent Concentration: If you are preparing the Grignard reagent in-house, titrate it before use to confirm its concentration.
Q2: I've isolated a significant amount of the starting material, 2'-ethylacetophenone, after the reaction. Why did this happen?
A2: The recovery of the starting ketone is a classic sign of enolization .[3] The Grignard reagent, being a strong base, can deprotonate the alpha-hydrogen of the ketone, forming a magnesium enolate.[7] This enolate is unreactive towards further nucleophilic attack by the Grignard reagent and will revert to the starting ketone upon acidic workup.
Causality: The steric hindrance around the carbonyl carbon of 2'-ethylacetophenone makes the acidic alpha-hydrogens more accessible to the basic Grignard reagent.
Preventative Measures:
-
Low-Temperature Addition: Add the Grignard reagent to the ketone solution at a low temperature (e.g., 0 °C or -78 °C) to favor the nucleophilic addition pathway over deprotonation.[4]
-
Use of Additives: The addition of cerium(III) chloride (CeCl₃) can generate a more nucleophilic and less basic organocerium reagent in situ (a Luche reduction), which can suppress enolization.
-
Slow Addition: Add the Grignard reagent dropwise to the ketone solution to maintain a low instantaneous concentration of the Grignard reagent, which can help minimize its action as a base.
Q3: My product mixture contains a secondary alcohol, 1-(2-ethylphenyl)ethanol. How is this possible?
A3: The formation of 1-(2-ethylphenyl)ethanol is a result of the reduction of the ketone by the Grignard reagent.[3] This occurs when the Grignard reagent has β-hydrogens (which is the case for reagents like ethylmagnesium bromide, but not methylmagnesium bromide). The Grignard reagent can act as a hydride donor, transferring a hydride to the carbonyl carbon via a six-membered cyclic transition state.[8]
Expert Insight: While you are likely using a methyl Grignard reagent which lacks β-hydrogens, this side product can still arise if there are impurities in your starting materials or if you have inadvertently used a different Grignard reagent. It is crucial to verify the identity of your Grignard reagent.
Mitigation Strategies:
-
Use a Grignard Reagent without β-Hydrogens: For this specific synthesis, methylmagnesium bromide or methylmagnesium chloride are the appropriate choices.
-
Low Reaction Temperature: As with enolization, lower temperatures can help to disfavor the reduction pathway.[4]
Q4: I've observed a high-boiling, non-polar byproduct in my crude product. What could it be?
A4: This is likely a result of a Wurtz-type coupling reaction .[9][10] This side reaction involves the coupling of the Grignard reagent with any unreacted alkyl halide present in the reaction mixture.[11][12] For instance, if you prepared your methylmagnesium bromide from methyl bromide, any remaining methyl bromide can react with the Grignard reagent to form ethane. If an aryl halide was used to prepare an aryl Grignard, biphenyl compounds can form.[13][14]
How to Minimize Wurtz Coupling:
-
Slow Addition of Alkyl Halide: When preparing the Grignard reagent, add the alkyl halide slowly to the magnesium turnings to ensure it reacts as it is added and does not accumulate.[9]
-
Ensure Complete Formation of the Grignard Reagent: Allow sufficient time for the alkyl halide to react completely with the magnesium before adding the ketone.
-
Use High-Quality Magnesium: The surface of the magnesium can become oxidized, which can hinder the formation of the Grignard reagent and lead to an excess of unreacted alkyl halide.[4] Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane can be beneficial.[6]
III. Visualizing Reaction Pathways
The following diagram illustrates the desired reaction pathway for the synthesis of this compound and the competing side reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. Grignard Reaction [organic-chemistry.org]
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- 6. reddit.com [reddit.com]
- 7. Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. drmarkforeman.wordpress.com [drmarkforeman.wordpress.com]
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- 12. chemrxiv.org [chemrxiv.org]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(2-Ethylphenyl)-2-propanol by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 2-(2-ethylphenyl)-2-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the purification of this tertiary alcohol. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
I. Understanding the Molecule and Potential Impurities
This compound is a tertiary alcohol, typically synthesized via a Grignard reaction between 2-ethylphenylmagnesium bromide and acetone. The success of its purification by column chromatography hinges on understanding its structure and the likely impurities generated during its synthesis.
Key Molecular Characteristics:
-
Tertiary Alcohol: The hydroxyl group is sterically hindered, which can influence its interaction with the stationary phase. Tertiary alcohols can also be prone to dehydration under acidic conditions.
-
Aromatic Ring with Ethyl Group: The presence of the ethylphenyl group imparts significant non-polar character to the molecule.
Common Impurities from Synthesis:
The Grignard reaction is powerful but can lead to several byproducts that need to be removed.[1][2][3]
-
Biphenyl Analog (1,1'-diethyl-2,2'-biphenyl): Formed by the coupling of the Grignard reagent with unreacted 2-ethylbromobenzene. This is a common, non-polar impurity.[1][4]
-
Unreacted Starting Materials: Residual 2-ethylbromobenzene and acetone may be present in the crude product.[1]
-
Hydrolysis Product (Ethylbenzene): If any water is present during the reaction, it will quench the Grignard reagent, leading to the formation of ethylbenzene.[1][3]
-
Dehydration Product (2-(2-Ethylphenyl)prop-1-ene): Acidic work-up conditions can cause the elimination of water from the tertiary alcohol, forming an alkene.[1]
II. Frequently Asked Questions (FAQs)
Here we address common questions and challenges encountered during the column chromatography purification of this compound.
Q1: What is the best stationary phase and mobile phase for purifying this compound?
A1: For this compound, normal-phase chromatography using silica gel as the stationary phase is the most common and effective choice.[4][5] The mobile phase, or eluent, should be a mixture of a non-polar solvent and a slightly more polar solvent. A good starting point is a mixture of hexane and ethyl acetate .[4][6] The optimal ratio will depend on the specific impurity profile of your crude product, but a typical starting gradient might be 95:5 (hexane:ethyl acetate), gradually increasing the polarity.[4]
Q2: My compound is streaking on the TLC plate and the column. What's causing this?
A2: Streaking is often a sign of compound interaction with the acidic nature of the silica gel or overloading the column.[7] Tertiary alcohols can sometimes interact strongly with the silanol groups on the silica surface. To mitigate this, you can try neutralizing the silica gel by preparing a slurry with a small amount of triethylamine in your eluent (e.g., 0.1-1%). Alternatively, ensure your sample is fully dissolved in a minimal amount of the initial eluent before loading.[7]
Q3: I'm getting a low yield of my purified product. Where could it be going?
A3: Low yield can result from several factors. One possibility is that the compound is irreversibly adsorbed onto the silica gel.[8] This can happen if the compound is unstable on silica. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred. Another possibility is that your fractions are too dilute to detect the compound.[8][9] Try concentrating a few fractions where you expect your product to be and re-analyzing by TLC.
Q4: How can I effectively separate the non-polar biphenyl impurity from my product?
A4: The biphenyl analog is significantly less polar than your desired tertiary alcohol. Therefore, it will elute from the column much faster.[4] By starting with a low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate), you can selectively elute the biphenyl impurity first.[4] Monitor the fractions carefully using TLC to determine when the biphenyl has completely eluted before increasing the mobile phase polarity to elute your product.
III. Troubleshooting Guide
This section provides a systematic approach to resolving common issues during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate mobile phase polarity.- Column overloading. | - Optimize the mobile phase using TLC before running the column. Aim for an Rf of 0.25-0.35 for this compound.[4]- Reduce the amount of crude material loaded onto the column. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight.[7] |
| Product Elutes with the Solvent Front | - The mobile phase is too polar. | - Start with a much less polar mobile phase (e.g., pure hexane or a very low percentage of ethyl acetate).[8] |
| Product Does Not Elute from the Column | - The mobile phase is not polar enough.- The compound has decomposed on the column. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).- If the compound is still not eluting, a stronger solvent like dichloromethane or methanol might be needed to flush the column.[8]- Test the stability of your compound on silica gel using a 2D TLC experiment.[8] |
| Crystallization of Compound on the Column | - The compound is not very soluble in the mobile phase. | - This can block the column flow.[8] Consider using a different solvent system in which your compound is more soluble. Alternatively, dry-loading the sample can sometimes help.[10] |
| Crude Sample is Not Soluble in the Eluent | - The polarity difference between the sample and the eluent is too large. | - Dissolve the sample in a minimal amount of a slightly more polar solvent (like dichloromethane) and then load it onto the column. Be cautious, as using too much of a strong solvent can negatively impact the separation.[8][10] |
IV. Experimental Protocol: Column Chromatography of this compound
This protocol provides a detailed methodology for the purification.
1. Preparation of the Slurry and Packing the Column:
-
Choose an appropriately sized column based on the amount of crude material.
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.
-
Pour the silica gel slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to prevent disruption of the silica bed when adding the sample and eluent.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase.
-
Carefully apply the dissolved sample to the top of the silica gel using a pipette.
-
Allow the sample to absorb completely into the silica gel.
3. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes or vials.
-
Start with a low-polarity mobile phase to elute non-polar impurities like the biphenyl analog.
-
Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to elute the desired this compound.
4. Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
V. Visualizations
Experimental Workflow Diagram:
Caption: Workflow for the purification of this compound.
Troubleshooting Logic Diagram:
Caption: Troubleshooting logic for poor chromatographic separation.
VI. References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Reddit. (2022, February 22). troubleshooting column chromatography. r/chemistry. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. Retrieved from [Link]
-
Manipal Research Portal. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]
-
alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Industry news. Retrieved from [Link]
-
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pharmanow.live [pharmanow.live]
- 6. 2-PHENYL-2-PROPANOL synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
How to prevent dimer formation in 2-(2-Ethylphenyl)-2-propanol synthesis
A Guide to Preventing Dimer Formation and Other Side Reactions
Welcome to the Technical Support Center for the synthesis of 2-(2-Ethylphenyl)-2-propanol. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Grignard reactions to synthesize this and similar tertiary alcohols. As Senior Application Scientists, we understand the nuances of organometallic chemistry and the challenges that can arise during synthesis. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you minimize side reactions, particularly dimer formation, and maximize the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dimer formation in this synthesis?
Dimer formation, in the context of this Grignard synthesis, is a type of Wurtz-type coupling reaction.[1][2] It occurs when the newly formed Grignard reagent (2-ethylphenylmagnesium bromide) acts as a nucleophile and attacks the electrophilic carbon of an unreacted molecule of the starting material (1-bromo-2-ethylbenzene).[1][3] This side reaction leads to the formation of a biphenyl derivative, which is a common impurity in Grignard reactions.[4]
Q2: How does temperature affect the formation of the dimer byproduct?
Elevated reaction temperatures can significantly increase the rate of the Wurtz coupling reaction.[1] The formation of the Grignard reagent is an exothermic process, and if the heat is not adequately dissipated, localized "hot spots" can develop in the reaction mixture.[1] These higher energy conditions favor the side reaction that leads to the dimer.
Q3: Can the choice of solvent influence the extent of dimer formation?
Yes, the solvent can play a role. While ethers like diethyl ether and tetrahydrofuran (THF) are essential for stabilizing the Grignard reagent, some studies suggest that THF may promote Wurtz coupling for certain aryl halides compared to diethyl ether.[1][5]
Q4: Besides dimerization, what other common side reactions should I be aware of?
The most common side reaction is the quenching of the Grignard reagent by any protic source, such as water or alcohols.[6] Grignard reagents are extremely strong bases and will readily react with acidic protons, converting the reagent into an alkane and reducing your yield.[6] Another potential side reaction is the reduction of the ketone by the Grignard reagent, where a hydride is delivered from the β-carbon of the Grignard reagent to the carbonyl carbon.[7]
Troubleshooting Guide: Minimizing Dimer Formation
This section addresses specific experimental issues that can lead to an increased yield of the dimer byproduct and provides actionable solutions.
Issue 1: High Levels of Dimer Detected in the Crude Product
Primary Cause: This is often due to a high local concentration of the aryl halide (1-bromo-2-ethylbenzene) or elevated reaction temperatures.[1]
Solution:
-
Slow, Controlled Addition: The solution of 1-bromo-2-ethylbenzene in anhydrous ether should be added to the magnesium turnings dropwise and at a controlled rate.[1] This prevents a buildup of the aryl halide, minimizing the opportunity for it to react with the already formed Grignard reagent.[8]
-
Temperature Management: Maintain a gentle reflux throughout the addition. If the reaction becomes too vigorous, slow the addition rate and consider using an ice bath to moderate the temperature.[1][9]
Issue 2: The Grignard Reaction Fails to Initiate or is Sluggish
Primary Cause: This is typically due to an inactive magnesium surface (oxide layer) or the presence of moisture in the glassware or solvent.[1][6] A sluggish reaction can lead to an accumulation of the aryl halide, which can then contribute to dimer formation once the reaction does initiate.
Solution:
-
Magnesium Activation: Ensure the magnesium turnings are fresh and have a large surface area.[8] Activating the magnesium is crucial. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask containing the magnesium and a small amount of solvent.[1] Gentle warming can also help initiate the reaction.
-
Strict Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying.[6] Use a freshly opened bottle of anhydrous ether or freshly distilled solvent.[6][10]
Issue 3: Low Yield of the Desired Tertiary Alcohol
Primary Cause: A low yield of this compound, even with minimal dimer formation, often points to the quenching of the Grignard reagent.
Solution:
-
Verify Anhydrous Conditions: As mentioned above, ensure all components of the reaction are free from water.[6]
-
Purity of Reagents: Use high-purity acetone (or other ketone). The presence of water or other protic impurities in the ketone will consume the Grignard reagent.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas, such as nitrogen or argon, to prevent atmospheric moisture and oxygen from entering the system.[10][11]
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to minimize dimer formation and maximize the yield of the desired product.
Materials:
-
Magnesium turnings
-
1-bromo-2-ethylbenzene
-
Anhydrous diethyl ether
-
Acetone
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under a stream of nitrogen. Allow the apparatus to cool to room temperature.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a small crystal of iodine. Gently warm the flask with a heat gun until the iodine sublimes and its color begins to fade, indicating the activation of the magnesium surface.[1]
-
Initiation: Add a small amount of anhydrous diethyl ether to cover the magnesium. Prepare a solution of 1-bromo-2-ethylbenzene in anhydrous diethyl ether in the addition funnel. Add a small portion of this solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a cloudy appearance.[6]
-
Grignard Formation: Once the reaction has started, add the remaining 1-bromo-2-ethylbenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Acetone: Cool the Grignard reagent solution in an ice bath. Prepare a solution of acetone in anhydrous diethyl ether and add it dropwise to the cooled Grignard reagent.
-
Workup: After the addition of acetone is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes. Carefully pour the reaction mixture over a mixture of ice and a saturated aqueous solution of ammonium chloride to quench the reaction and protonate the alkoxide.[6]
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure to obtain the crude product. The product can be further purified by column chromatography or distillation.
Data Presentation
| Parameter | Recommendation for Minimizing Dimer | Rationale |
| Addition Rate of Aryl Halide | Slow, dropwise | Prevents high local concentration of the electrophile.[1] |
| Reaction Temperature | Gentle reflux; use cooling if necessary | Higher temperatures favor the Wurtz coupling side reaction.[1] |
| Solvent | Anhydrous diethyl ether or THF | Stabilizes the Grignard reagent; ensure solvent is completely dry to prevent quenching.[5][6] |
| Magnesium Activation | Use of iodine or 1,2-dibromoethane | Ensures a fresh, reactive magnesium surface for efficient Grignard formation.[1] |
Visualizing the Reaction and Troubleshooting
Reaction Mechanism
Caption: Desired reaction pathway for the synthesis of this compound.
Dimer Formation Side Reaction
Caption: Undesired Wurtz coupling side reaction leading to dimer formation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting high dimer formation.
References
-
Denmark Group. Mechanism of Grignard Reagent Formation. Available at: [Link]
-
Lohre, C., et al. (2021). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Reaction Chemistry & Engineering, 6(5), 838-853. Available at: [Link]
-
Pearson+. Dimerization is a side reaction that occurs during the preparation... Available at: [Link]
-
Li, F., et al. (2020). Empowering alcohols as carbonyl surrogates for Grignard-type reactions. Nature Communications, 11(1), 5961. Available at: [Link]
-
Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286-293. Available at: [Link]
-
Lohre, C., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering, 8(8), 1851-1865. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 2-Phenyl-2-propanol: Comprehensive Overview and Applications. Available at: [Link]
-
Chemistry LibreTexts. The Grignard Reaction (Experiment). Available at: [Link]
-
ResearchGate. Preparation of Optically Enriched Tertiary Alcohols from Grignard Reagents. Available at: [Link]
-
Chemistry Steps. The Grignard Reaction Mechanism. Available at: [Link]
-
Organic Chemistry Portal. Grignard Reaction. Available at: [Link]
-
Wikipedia. 2-Phenyl-2-propanol. Available at: [Link]
-
askIITians. Why is ether used as a solvent during Grignard reactions?. Available at: [Link]
-
Reddit. Wurtz coupling. Available at: [Link]
-
Chegg.com. Solved grignard reaction synthesis of 2- phenyl-2-propanol. Available at: [Link]
-
YouTube. Using the Grignard Reaction to Make Tertiary alcohols. Available at: [Link]
-
Reddit. Are reaction mixtures supposed to be cooled before adding a Grignard reagent?. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Dimerization is a side reaction that occurs during the preparatio... | Study Prep in Pearson+ [pearson.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Why is ether used as a solvent during Grignard reactions? - askIITians [askiitians.com]
- 6. benchchem.com [benchchem.com]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Optimizing Reaction Conditions for 2-(2-Ethylphenyl)-2-propanol Synthesis
Welcome to the dedicated support center for the synthesis of 2-(2-ethylphenyl)-2-propanol. This guide is tailored for researchers, scientists, and drug development professionals, offering in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthesis. The content is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to optimize your experimental outcomes.
Core Synthesis Overview: The Grignard Reaction
The primary and most effective method for synthesizing this compound is the Grignard reaction.[1] This cornerstone of organic chemistry involves the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to a carbonyl compound.[2][3] In this specific synthesis, 2-ethylphenylmagnesium bromide is reacted with acetone to yield the desired tertiary alcohol.[4] The success of this reaction is highly dependent on meticulous control over the experimental conditions to maximize product formation and minimize side reactions.
Figure 1: A step-by-step workflow for the synthesis of this compound, highlighting the three main phases and potential side reactions.
Troubleshooting and FAQs
This section addresses common challenges encountered during the synthesis. Each issue is analyzed from a mechanistic standpoint, followed by practical, actionable solutions.
FAQ 1: My Grignard reaction fails to initiate. What's going wrong?
Root Cause Analysis: The formation of the Grignard reagent is a surface reaction occurring on the magnesium metal. This process is notoriously sensitive to two main inhibitors: a passivating layer of magnesium oxide on the turnings and the presence of even trace amounts of water.[5]
Troubleshooting Protocol:
-
Rigorous Anhydrous Conditions: All glassware must be meticulously dried, either by oven-drying overnight or by flame-drying under vacuum immediately before use. Solvents must be anhydrous grade. Water will react with and quench the Grignard reagent as it forms.[5][6]
-
Magnesium Activation: The inert magnesium oxide layer must be disrupted to expose the reactive magnesium surface.
-
Mechanical Activation: In a dry, inert atmosphere, crush the magnesium turnings with a glass rod inside the reaction flask.[6]
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane.[7] These will react with the magnesium surface, cleaning it of the oxide layer. A color change (e.g., disappearance of the iodine color) often signals successful activation.[7][8]
-
-
Controlled Initiation: Begin by adding only a small aliquot of your 1-bromo-2-ethylbenzene solution. Gentle warming with the palm of your hand or a warm water bath may be necessary.[8] Observable signs of initiation include bubbling or the formation of a gray, cloudy appearance.[8] Once the reaction is self-sustaining, the remainder of the halide can be added dropwise.
Table 1: Recommended Stoichiometry and Conditions
| Parameter | Recommendation | Rationale |
| Magnesium | 1.1 - 1.2 equivalents | Ensures complete consumption of the aryl halide. |
| 1-Bromo-2-ethylbenzene | 1.0 equivalent | Limiting reagent. |
| Acetone | 1.0 - 1.1 equivalents | A slight excess can be used to ensure the Grignard reagent is fully consumed. |
| Grignard Formation Temp. | Gentle Reflux | Heat is often required for initiation and to maintain the reaction rate. |
| Acetone Addition Temp. | 0 °C | Minimizes side reactions like enolization.[5] |
FAQ 2: I've formed the Grignard reagent, but my final product yield is low. What are the likely side reactions?
Root Cause Analysis: Low yields often indicate that the Grignard reagent, a potent nucleophile and a strong base, is being consumed by competing reaction pathways.[2]
Common Side Reactions and Mitigation Strategies:
-
Wurtz Coupling: The Grignard reagent can react with unreacted 1-bromo-2-ethylbenzene to form a homocoupled biphenyl product.[5]
-
Mitigation: Add the 1-bromo-2-ethylbenzene solution slowly and maintain a gentle reflux. This keeps the concentration of the aryl halide low, favoring its reaction with the magnesium surface over reacting with an already-formed Grignard molecule.
-
-
Enolization of Acetone: As a strong base, the Grignard reagent can deprotonate the α-hydrogen of acetone, forming an enolate. This consumes the reagent without forming the desired alcohol.[2][5]
-
Mitigation: This side reaction is minimized by controlling the temperature. Add the Grignard reagent solution dropwise to the acetone solution at a reduced temperature, typically 0 °C, to favor nucleophilic addition over deprotonation.[5]
-
Figure 2: A diagram illustrating the desired reaction pathway versus common side reactions that can reduce the yield of the final product.
FAQ 3: I'm struggling with a persistent emulsion during the aqueous work-up. How can I resolve this?
Root Cause Analysis: The work-up step, which quenches the reaction and protonates the alkoxide intermediate, can generate fine precipitates of magnesium salts (e.g., magnesium hydroxide), leading to the formation of stable emulsions that prevent clean separation of the organic and aqueous layers.[9]
Effective Work-up Techniques:
-
Use a Buffered Quench: Instead of water or strong acid, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[10] This mild acid protonates the alkoxide to form the alcohol while keeping magnesium salts soluble, thereby preventing the formation of precipitates that cause emulsions.[10]
-
Brine Wash: After the initial quench and separation, washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions and remove dissolved water.[10]
-
Dilution: Adding more of the organic solvent can help to resolve emulsions by altering the phase ratio.[10]
-
Filtration: If the emulsion is caused by fine solids, filtering the entire mixture through a pad of a filter aid like Celite can be effective.
Optimized Experimental Protocol
This protocol is designed to maximize yield and purity by incorporating the troubleshooting strategies discussed above.
Materials:
-
1-Bromo-2-ethylbenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine (one crystal)
-
Anhydrous acetone
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 eq.) in the reaction flask.
-
Add a single crystal of iodine for activation.
-
Prepare a solution of 1-bromo-2-ethylbenzene (1.0 eq.) in anhydrous ether in the dropping funnel.
-
Add a small portion of the halide solution to the magnesium. If necessary, gently warm to initiate.
-
Once the reaction begins, add the remaining halide solution dropwise to maintain a steady reflux.
-
After the addition is complete, continue stirring for 30-60 minutes.
-
-
Reaction with Acetone:
-
Cool the Grignard solution to 0 °C using an ice bath.
-
Add a solution of anhydrous acetone (1.0 eq.) in anhydrous ether to the dropping funnel.
-
Add the acetone solution dropwise to the stirred Grignard reagent, keeping the temperature below 10 °C.[11]
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath.
-
Slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[11]
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation or column chromatography.
-
References
- Benchchem. (n.d.). Troubleshooting low yields in Grignard reactions with Diisopentyl ether.
- Homework.Study.com. (n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously.
- Benchchem. (n.d.). Application Notes and Protocols: Workup Procedure for the Grignard Reaction to Produce Tertiary Alcohols.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- UTSC - Chemistry Lab. (2013, January 29). Grignard Reaction Experiment [Video]. YouTube.
- Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow.
- JoVE. (2017, February 22). Video: Grignard Reagent Preparation and Grignard Reaction.
- Benchchem. (n.d.). Technical Support Center: Work-up Procedure for 1-Bromododecane Grignard Reactions.
- Chemguide. (n.d.). Reaction of aldehydes and ketones with grignard reagents.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- Benchchem. (n.d.). Technical Support Center: Optimizing Synthesis of 2-Phenyl-2-propanol.
- Wikipedia. (n.d.). 2-Phenyl-2-propanol.
Sources
- 1. 2-Phenyl-2-propanol - Wikipedia [en.wikipedia.org]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. homework.study.com [homework.study.com]
- 7. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Handling and Disposal of 2-(2-Ethylphenyl)-2-propanol Waste
Introduction
This guide provides a comprehensive framework for the safe handling and disposal of 2-(2-Ethylphenyl)-2-propanol and its associated waste streams. As a research chemical, detailed toxicological and environmental impact data for this specific compound are limited. Therefore, the protocols outlined below are grounded in a conservative approach, treating the substance as a potentially hazardous material based on its chemical structure as a tertiary alcohol with an aromatic moiety.[1][2] Adherence to these guidelines, in conjunction with your institution's specific Chemical Hygiene Plan, is crucial for ensuring personnel safety and environmental compliance.[3][4]
Hazard Assessment and Chemical Profile
Understanding the inherent risks of a chemical is the foundation of safe laboratory practice. Based on its structure and data from similar compounds, the following hazards should be assumed for this compound.
Inferred Chemical Properties and Hazards
| Property | Value / Inferred Hazard | Rationale & Source |
| Physical State | White to pale yellow solid at room temperature.[1] | Structurally similar to 2-Phenyl-2-propanol.[1] |
| Boiling Point | High, likely around 200°C.[1][2][5] | Tertiary alcohols have elevated boiling points. |
| Flammability | Combustible.[1] | The presence of the aromatic ring and alkyl groups suggests combustibility. |
| Toxicity | Assumed to be harmful if swallowed or inhaled.[6] | Aromatic compounds and alcohols can exhibit toxicity. 2-Phenyl-2-propanol is harmful if swallowed.[1][6] |
| Skin/Eye Irritation | Potential for skin and serious eye irritation.[1] | Many organic alcohols are irritants.[7][8][9] |
| Environmental Hazard | Not readily biodegradable; should not be released into the environment.[10] | Aromatic compounds can be persistent environmental pollutants. |
Frequently Asked Questions (FAQs)
Q1: What is the minimum Personal Protective Equipment (PPE) required when handling this compound?
A1: At a minimum, you must wear:
-
Nitrile gloves: Change gloves immediately if they become contaminated.[11]
-
Safety glasses with side shields or chemical splash goggles.
-
A flame-resistant lab coat. All handling of the solid or solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]
Q2: I spilled a small amount of the solid powder on the lab bench. What should I do?
A2: For small spills (less than 5 grams) that are contained on a work surface:
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently sweep the solid material using a plastic scoop or spark-proof tools to avoid creating dust.[12]
-
Place the collected solid into a designated hazardous waste container.
-
Decontaminate the spill area with a paper towel dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Place all cleanup materials (gloves, paper towels, etc.) into the hazardous waste container.[12][13]
Q3: Can I dispose of solutions containing this compound down the drain?
A3: Absolutely not. It is against university policy and environmental regulations to dispose of organic chemicals, especially aromatic compounds, down the sanitary sewer.[11][14][15] All liquid and solid waste must be collected as hazardous waste.
Q4: How should I label the hazardous waste container for this compound?
A4: The waste container must be clearly labeled with the words "Hazardous Waste."[16] The label must also include:
-
The full chemical name: "this compound" and any other components in the waste stream (e.g., "Methanol," "Hexanes").
-
An approximate percentage of each component.
-
The date accumulation started.[14]
-
The relevant hazard warnings (e.g., "Flammable," "Irritant").[16]
Q5: My experiment generated a mixed waste stream containing halogenated solvents and this compound. Can I combine them?
A5: No. You must segregate waste streams. Halogenated and non-halogenated organic solvents must be collected in separate, clearly labeled containers.[17] Improper segregation can lead to dangerous chemical reactions and significantly increases disposal costs.
Troubleshooting Guides
Scenario 1: The waste container is emitting a strong odor.
| Potential Cause | Troubleshooting Step | Preventative Action |
| Improperly sealed container. | Immediately tighten the cap. Ensure the threads are clean and the cap is secure. | Always keep waste containers tightly closed except when adding waste.[15] |
| Degradation of the container. | Inspect the container for cracks, crazing, or swelling. If compromised, transfer the waste to a new, compatible container in a fume hood. | Use only approved, chemically compatible containers for waste collection.[15][18] |
| Chemical reaction in the container. | If the container is warm, bulging, or discolored, do not handle it. Evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately. | Never mix incompatible waste streams.[14] Consult a chemical compatibility chart if unsure. |
Scenario 2: The identity of a chemical waste container is unknown.
| Problem | Action | Rationale |
| An unlabeled container is found in the lab. | Do not open or attempt to identify the contents by smell. Treat the contents as highly hazardous. Affix a label that reads "Unknown Hazardous Waste - Pending Analysis" and contact EHS for guidance and pickup. | Opening an unknown container could lead to exposure to toxic vapors or an unexpected reaction. EHS has specific protocols for identifying and managing unknown waste.[19][20] |
Protocols and Workflows
Protocol 1: Liquid Hazardous Waste Accumulation
-
Select a Container: Obtain a designated, chemically-resistant container with a screw-top cap from your EHS department. The original chemical container is often a good choice for its own waste.[15]
-
Labeling: Before adding any waste, affix a hazardous waste tag. Fill in all required information.
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[14][21] The SAA must have secondary containment (e.g., a plastic tub) to contain potential leaks.[14]
-
Accumulation: Add waste to the container using a funnel. Keep the container closed at all times except when actively adding waste.[15]
-
Full Container: Do not fill the container beyond 90% capacity to allow for vapor expansion. Once full, ensure the cap is tightly sealed and request a pickup from EHS.
Protocol 2: Decontamination of Glassware
-
Initial Rinse: Rinse the glassware three times with a small amount of a suitable solvent (e.g., acetone or ethanol) that is known to dissolve this compound.
-
Collect Rinsate: The first rinse is considered hazardous waste. Collect this "rinsate" in your designated non-halogenated organic waste container. Subsequent rinses may also need to be collected depending on local regulations.
-
Washing: After the solvent rinse, the glassware can be washed with soap and water as usual.
-
Acute Hazardous Waste Note: If the compound were an acutely hazardous "P-listed" waste, the container would need to be triple-rinsed, and the rinsate managed as hazardous waste before the container could be considered non-hazardous.[15]
Workflow Visualization
Waste Segregation Decision Tree
This diagram outlines the critical decision-making process for segregating chemical waste in the laboratory.
Caption: Decision tree for proper chemical waste segregation.
Spill Response Workflow
This flowchart details the immediate actions to take in the event of a chemical spill.
Caption: Workflow for responding to a laboratory chemical spill.
References
-
8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Westlab. [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City University of New York (CUNY). [Link]
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee, Knoxville. [Link]
-
OSHA Compliance For Laboratories. US Bio-Clean. [Link]
-
Managing Spills in the Laboratory. Medical Laboratory Observer. [Link]
-
Laboratory Chemical Spill Guidelines. Brooklyn College. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2023, November 25). U.S. Environmental Protection Agency (EPA). [Link]
-
Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. [Link]
-
Are You In Compliance With Proper Lab Waste Disposal Regulations? Medical Waste Services. [Link]
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Validation & Comparative
Navigating the Fragmentation Labyrinth: A Comparative Guide to the Mass Spectrometry of 2-(2-Ethylphenyl)-2-propanol
In the landscape of pharmaceutical development and chemical analysis, the unambiguous identification of molecular structure is paramount. Mass spectrometry stands as a cornerstone technique, offering profound insights into a molecule's composition and architecture through the analysis of its fragmentation patterns. This guide provides an in-depth exploration of the predicted electron ionization (EI) mass spectrometry fragmentation of 2-(2-Ethylphenyl)-2-propanol, a tertiary benzylic alcohol.
This document moves beyond a mere recitation of spectral data. It serves as a comparative analysis, juxtaposing the fragmentation of our target analyte with its structural isomers and simpler analogs. Through this lens, we will elucidate the subtle yet significant influence of substituent positioning on fragmentation pathways. This guide is designed for researchers, scientists, and drug development professionals who seek not only to identify compounds but also to understand the fundamental principles that govern their behavior in the mass spectrometer.
The Rationale: Why Fragmentation Analysis of this compound Matters
This compound and its isomers are key intermediates in various synthetic pathways. Distinguishing between these positional isomers is a common analytical challenge.[1][2][3][4] Subtle differences in their mass spectral fingerprints, when expertly interpreted, can provide the definitive identification necessary for regulatory compliance, patent protection, and ensuring the efficacy and safety of final products. This guide will equip you with the foundational knowledge to approach such analytical challenges with confidence.
Experimental Design: A Framework for Analysis
Instrumentation and Parameters
A typical gas chromatography-mass spectrometry (GC-MS) system would be employed for this analysis.
-
Gas Chromatograph (GC):
-
Column: A non-polar column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is suitable for separating aromatic compounds.
-
Inlet Temperature: 250 °C
-
Oven Program: 50 °C hold for 1 minute, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
This protocol ensures the volatilization of the analyte and its introduction into the mass spectrometer for ionization and fragmentation.
Predicted Fragmentation Pattern of this compound
The fragmentation of this compound under electron ionization is governed by the inherent stability of the resulting carbocations and radical species. As a tertiary benzylic alcohol, we can anticipate several key fragmentation pathways.[5][6]
The Molecular Ion and Initial Fragmentation
The molecular ion ([M]•+) of this compound (m/z 164) is expected to be of low abundance or even absent, a characteristic feature of tertiary alcohols which readily undergo fragmentation.[5][6]
The primary fragmentation event is the α-cleavage, involving the loss of a methyl radical to form a stable, resonance-stabilized benzylic carbocation at m/z 149 . This is predicted to be the base peak in the spectrum.
A competing α-cleavage pathway involves the loss of the ethylphenyl group to form the dimethylhydroxycarbonium ion at m/z 59 . However, due to the high stability of the benzylic cation, this fragment is expected to be of lower abundance.
Water loss (M-18) is another common fragmentation pathway for alcohols, which would yield a fragment at m/z 146 .[5][6]
Further fragmentation of the ethylphenyl moiety can also be expected. Loss of an ethyl radical from the molecular ion would result in a fragment at m/z 135 . Benzylic cleavage of the ethyl group from the aromatic ring of the m/z 149 fragment would lead to a tropylium-like ion at m/z 119 .
The following diagram illustrates these predicted primary fragmentation pathways:
Caption: Predicted primary fragmentation of this compound.
Comparative Analysis: Differentiating from Structural Analogs
The true power of mass spectrometry lies in comparative analysis. By examining the fragmentation of structurally similar molecules, we can gain a deeper understanding of the factors influencing ion formation and stability.
Comparison with 2-Phenyl-2-propanol
2-Phenyl-2-propanol is a simpler analog, lacking the ethyl substituent on the phenyl ring. Its mass spectrum provides a baseline for understanding the fragmentation of the core structure.[7][8][9] The key fragments for 2-Phenyl-2-propanol are:
| Ion | m/z | Proposed Structure |
| [M]•+ | 136 | Molecular Ion |
| [M-15]+ | 121 | Loss of •CH3 |
| [M-18]•+ | 118 | Loss of H2O |
| [C6H5]+ | 77 | Phenyl cation |
The base peak for 2-phenyl-2-propanol is m/z 121 , corresponding to the loss of a methyl group.[7] This is analogous to the predicted base peak of m/z 149 for this compound. The 28 mass unit difference is a direct reflection of the additional ethyl group on the aromatic ring.
Differentiating Positional Isomers: The "Ortho Effect"
Distinguishing between this compound, 2-(3-Ethylphenyl)-2-propanol, and 2-(4-Ethylphenyl)-2-propanol presents a more nuanced challenge, as their primary fragments will have the same mass-to-charge ratio. However, the relative abundances of these fragments may differ.
For this compound, the proximity of the ethyl group to the tertiary alcohol moiety can lead to unique fragmentation pathways, often referred to as an "ortho effect."[10] This can involve interactions between the two substituents, potentially leading to the formation of unique, low-abundance fragment ions or altering the ratios of common fragments compared to the meta and para isomers.
One such possibility is a cyclization reaction following the loss of a methyl radical, which could influence the subsequent fragmentation cascade. While standard EI-MS may not provide definitive differentiation, advanced techniques are well-suited for this task.
Advanced Techniques for Isomer Differentiation
When conventional mass spectra are too similar for unambiguous identification, tandem mass spectrometry (MS/MS) is the tool of choice.[1]
Collision-Induced Dissociation (CID)
In an MS/MS experiment, the ion of interest (e.g., the [M-15]+ ion at m/z 149) is isolated and then subjected to collision with an inert gas. This collision-induced dissociation (CID) imparts additional energy, causing the precursor ion to fragment further. The resulting product ion spectrum is characteristic of the precursor ion's structure.
The workflow for such an experiment is as follows:
Caption: A simplified workflow for a tandem MS (MS/MS) experiment.
It is highly probable that the product ion spectra of the m/z 149 ions from the three positional isomers would exhibit significant differences, allowing for their confident identification. For the ortho isomer, interactions between the ethyl group and the oxygen-containing fragment could lead to unique neutral losses compared to the meta and para isomers where such interactions are sterically hindered.
Conclusion
The mass spectrometry fragmentation of this compound is predicted to be dominated by α-cleavage, leading to a stable benzylic carbocation at m/z 149. While its primary mass spectrum will share similarities with its positional isomers, the "ortho effect" may introduce subtle, yet potentially diagnostic, differences in fragment ion abundances. For unambiguous differentiation of these isomers, tandem mass spectrometry techniques such as collision-induced dissociation are indispensable.
This guide provides a predictive framework based on established principles of mass spectrometry. It is intended to empower researchers to interpret their experimental data with a deeper understanding of the underlying chemical processes and to design experiments that can effectively address complex analytical challenges in isomer differentiation.
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A Comparative Guide to the Synthesis of 2-(2-Ethylphenyl)-2-propanol: Grignard vs. Organolithium Pathways
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For researchers and professionals in drug development, the efficient and reliable synthesis of target molecules is paramount. This guide provides an in-depth, objective comparison of two cornerstone organometallic reactions—the Grignard and organolithium pathways—for the synthesis of the tertiary alcohol, 2-(2-ethylphenyl)-2-propanol. By examining the underlying mechanisms, experimental protocols, and key performance indicators, this document aims to equip scientists with the practical insights needed to make informed decisions in their synthetic strategies.
Introduction: The Target Molecule and Synthetic Approaches
This compound is a tertiary alcohol whose synthesis provides an excellent platform for comparing the utility of Grignard and organolithium reagents. Both methods involve the nucleophilic addition of an organometallic species to a carbonyl compound, in this case, acetone.[1][2] The choice between these two powerful synthetic tools often depends on factors such as desired yield, reaction conditions, substrate compatibility, and safety considerations.
The general synthetic strategy involves two key steps:
-
Formation of the Organometallic Reagent: Preparation of either 2-ethylphenylmagnesium bromide (a Grignard reagent) or 2-ethylphenyllithium (an organolithium reagent) from 2-bromoethylbenzene.[3][4]
-
Nucleophilic Addition: Reaction of the organometallic reagent with acetone to form a metal alkoxide intermediate, followed by an acidic workup to yield the final tertiary alcohol product.[2][5]
Mechanistic Overview: A Tale of Two Nucleophiles
While both Grignard and organolithium reagents are excellent carbon-based nucleophiles, their reactivity profiles differ significantly due to the nature of the carbon-metal bond.[3][6]
The Grignard Reaction: A Classic C-C Bond Formation
The Grignard reaction, discovered by Victor Grignard in 1900, is a robust and widely used method for forming carbon-carbon bonds.[7][8] The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom nucleophilic.[9]
The reaction with a ketone like acetone proceeds via a nucleophilic addition mechanism.[1][10] The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone.[11] This attack breaks the pi bond of the carbonyl group, forming a tetrahedral magnesium alkoxide intermediate.[10] Subsequent protonation of this intermediate during an acidic workup yields the tertiary alcohol.[5][12]
The Organolithium Reaction: A More Potent Nucleophile
Organolithium reagents are generally more reactive and basic than their Grignard counterparts due to the greater ionic character of the carbon-lithium bond.[6][13] This enhanced reactivity can lead to higher yields and faster reaction times but also necessitates more stringent reaction conditions, particularly regarding the exclusion of moisture and air.[14][15]
The mechanism of addition to a ketone is analogous to the Grignard reaction.[2] The highly nucleophilic carbon of the organolithium reagent readily adds to the carbonyl carbon of acetone, forming a lithium alkoxide intermediate.[2] An acidic workup is then required to protonate the alkoxide and afford the final alcohol product.[2]
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of this compound via both the Grignard and organolithium routes.
Grignard Synthesis Protocol
1. Preparation of the Grignard Reagent (2-Ethylphenylmagnesium Bromide):
-
All glassware must be rigorously dried to prevent the Grignard reagent from reacting with water.[16][17]
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
-
Initiate the reaction by adding a small crystal of iodine.
-
Slowly add a solution of 2-bromoethylbenzene in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and should be controlled with an ice-water bath.[18]
-
Once the addition is complete, reflux the mixture gently until the magnesium is consumed.
2. Reaction with Acetone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of acetone in anhydrous diethyl ether from the dropping funnel. Maintain the temperature below 10 °C to control the exothermic reaction.
-
After the addition is complete, stir the reaction mixture at room temperature for one hour.
3. Workup and Purification:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[12] This is a highly exothermic step and must be performed with caution in an ice bath.[12]
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[12]
-
Purify the crude product by column chromatography on silica gel.
Organolithium Synthesis Protocol
1. Preparation of the Organolithium Reagent (2-Ethylphenyllithium):
-
Extreme caution is required as organolithium reagents are often pyrophoric. [19][20] All operations must be conducted under an inert atmosphere (nitrogen or argon) using Schlenk line techniques.[14][19]
-
In a flame-dried, three-necked round-bottom flask equipped with a septum, nitrogen inlet, and magnetic stirrer, dissolve 2-bromoethylbenzene in anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes via syringe. The reaction is a halogen-metal exchange.[21]
-
Stir the mixture at -78 °C for one hour.
2. Reaction with Acetone:
-
While maintaining the temperature at -78 °C, slowly add a solution of acetone in anhydrous diethyl ether via syringe.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.
3. Workup and Purification:
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Follow the same extraction, drying, and purification procedure as described for the Grignard synthesis.
Visualization of Synthetic Pathways
Grignard Reaction Workflow
Caption: Workflow for the Grignard synthesis of this compound.
Organolithium Reaction Workflow
Caption: Workflow for the organolithium synthesis of this compound.
Performance Comparison: Grignard vs. Organolithium
| Parameter | Grignard Synthesis | Organolithium Synthesis |
| Reagent Reactivity | Moderately reactive, strong nucleophile and base. | Highly reactive, very strong nucleophile and base.[13] |
| Typical Yield | Good to excellent. | Often higher than Grignard, excellent. |
| Reaction Conditions | Anhydrous, but less sensitive to trace moisture than organolithiums.[16][18] | Strictly anhydrous and anaerobic conditions required.[14][19] |
| Temperature Control | Exothermic, often requires cooling.[18] | Requires low temperatures (e.g., -78 °C) for reagent formation. |
| Side Reactions | Can undergo side reactions like enolization with sterically hindered ketones.[22] | Prone to side reactions if temperature is not controlled; can act as a strong base.[21] |
| Safety Considerations | Ethers are highly flammable; reaction can be exothermic.[18][23] | Reagents are often pyrophoric and react violently with water and air.[15][24][25] |
| Substrate Compatibility | Less reactive towards some functional groups. | More reactive, allowing for a broader substrate scope.[6] |
| Cost & Availability | Magnesium is inexpensive and readily available. | n-Butyllithium is more expensive and requires specialized handling. |
Conclusion: Selecting the Optimal Synthetic Route
The choice between Grignard and organolithium reagents for the synthesis of this compound is a nuanced one, guided by the specific requirements of the research or development project.
-
The Grignard pathway represents a reliable, cost-effective, and safer option, making it well-suited for larger-scale syntheses and laboratories where stringent anaerobic conditions are challenging to maintain. While yields may be slightly lower, the operational simplicity is a significant advantage.
-
The organolithium pathway , on the other hand, offers the potential for higher yields and is the preferred method when dealing with less reactive precursors or when maximizing product formation is the primary objective.[6] However, this comes at the cost of increased operational complexity and significant safety hazards that demand experienced personnel and specialized equipment.[19][24]
Ultimately, a thorough risk-benefit analysis, considering factors such as scale, available resources, and the experience of the scientific team, will determine the most appropriate synthetic strategy.
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A Comparative Reactivity Analysis: 2-(2-Ethylphenyl)-2-propanol vs. 2-phenyl-2-propanol in Acid-Catalyzed Reactions
This guide presents an in-depth comparison of the reactivity of 2-(2-Ethylphenyl)-2-propanol and its structural analog, 2-phenyl-2-propanol. This analysis is particularly relevant for researchers, scientists, and professionals in drug development and synthetic chemistry, where understanding the nuanced effects of substituent groups on reaction kinetics is paramount for process optimization and yield maximization.
The core of this investigation centers on acid-catalyzed reactions, such as dehydration (E1) and nucleophilic substitution (SN1), which are fundamental transformations for tertiary benzylic alcohols. The reactivity in these reactions is overwhelmingly dictated by the stability of the carbocation intermediate formed during the rate-determining step.[1]
Mechanistic Framework: The E1 and SN1 Pathways
For secondary and tertiary alcohols, acid-catalyzed dehydration and substitution reactions proceed via an E1 or SN1 mechanism, respectively.[2][3] These mechanisms share a common, rate-determining first step: the formation of a carbocation.[4][5]
The process unfolds in three key stages:
-
Protonation of the Hydroxyl Group: The alcohol's hydroxyl group is protonated by a strong acid, forming an alkyloxonium ion. This is a rapid equilibrium step that transforms the poor leaving group (-OH) into an excellent leaving group (-H₂O).[6][7]
-
Formation of the Carbocation: The alkyloxonium ion dissociates, with the water molecule departing to leave behind a carbocation intermediate. This is the slowest, and therefore rate-determining, step of the reaction.[2][4]
-
Product Formation:
-
E1 Pathway: A base (often a water molecule or the conjugate base of the acid catalyst) removes a proton from a carbon adjacent to the carbocation, leading to the formation of an alkene.[2]
-
SN1 Pathway: A nucleophile attacks the electrophilic carbocation, forming a new bond and yielding a substitution product.
-
The stability of the carbocation formed in step 2 is the single most critical factor influencing the reaction rate.[1][4] More stable carbocations form faster, leading to a higher overall reaction rate.[5] Both 2-phenyl-2-propanol and this compound form tertiary benzylic carbocations, which are significantly stabilized by both hyperconjugation from the alkyl groups and resonance delocalization of the positive charge into the adjacent phenyl ring.[1][8]
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A Comparative Guide to the Quantification of 2-(2-Ethylphenyl)-2-propanol in Reaction Mixtures
For researchers, scientists, and professionals in drug development, the precise quantification of reaction components is paramount for process optimization, yield determination, and quality control. This guide provides an in-depth comparison of analytical methodologies for the quantification of 2-(2-ethylphenyl)-2-propanol, a tertiary alcohol intermediate, directly within a reaction mixture. We will explore the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR), offering field-proven insights to guide your selection of the most appropriate technique.
The Importance of Accurate Quantification
This compound and its analogs often serve as key building blocks in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. Monitoring the formation of this analyte in real-time or at specific reaction endpoints is crucial for understanding reaction kinetics, identifying the formation of byproducts, and ultimately ensuring the efficiency and reproducibility of the synthetic process. The choice of analytical technique can significantly impact the accuracy, precision, and throughput of these critical measurements.
Methodologies for Quantification
The selection of an optimal analytical method hinges on several factors, including the chemical nature of the analyte and the matrix in which it is being measured. For a relatively non-volatile, UV-active compound like this compound, several robust techniques are at the researcher's disposal.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of many analytical laboratories due to its versatility and robustness for a wide range of non-volatile and thermally labile compounds.
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase (RP) method is typically employed, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a more polar mixture, often of water and an organic solvent like acetonitrile or methanol. The separated components are then detected by a UV detector as they elute from the column. The area under the chromatographic peak is proportional to the concentration of the analyte.
Experimental Workflow:
Caption: General workflow for the quantification of this compound by HPLC-UV.
Detailed Protocol (Based on similar aromatic alcohols):
-
Standard Preparation: Prepare a stock solution of purified this compound of known concentration in the mobile phase. Create a series of calibration standards by serial dilution.
-
Sample Preparation:
-
Carefully withdraw a precise aliquot of the reaction mixture.
-
If the reaction is ongoing, quench it immediately by cooling or with a suitable reagent.
-
Dilute the aliquot with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove particulate matter.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is a common starting point.[2] For example, a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: Typically 1.0 mL/min.[1]
-
Detection Wavelength: Monitor at a wavelength where the analyte has significant absorbance, likely around 210-220 nm for the phenyl group.
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the calibration standards to construct a calibration curve, followed by the prepared samples.
-
Quantification: Integrate the peak area of this compound in the sample chromatogram and determine its concentration using the calibration curve.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds.
Principle: In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is based on the partitioning of the analytes between an inert carrier gas (mobile phase) and a liquid or solid stationary phase coated on the column walls. The Flame Ionization Detector (FID) is a commonly used detector that is sensitive to most organic compounds. As the separated components elute from the column and are burned in a hydrogen-air flame, they produce ions that generate a current proportional to the amount of analyte.
Experimental Workflow:
Caption: General workflow for the quantification of this compound by GC-FID.
Detailed Protocol (Based on similar aromatic alcohols):
-
Standard Preparation: Prepare a stock solution of purified this compound in a suitable solvent (e.g., ethyl acetate, dichloromethane). Create a series of calibration standards by serial dilution.
-
Sample Preparation:
-
Withdraw a precise aliquot of the reaction mixture.
-
Dilute with water and perform a liquid-liquid extraction with a water-immiscible organic solvent like ethyl acetate or diethyl ether.
-
Collect the organic layer and dry it over an anhydrous salt such as sodium sulfate.
-
Filter the dried extract.
-
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5 or HP-5 (5% phenyl-methylpolysiloxane), is a good starting point.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.[3]
-
Injector Temperature: Typically 250 °C.[3]
-
Oven Temperature Program: Start at a lower temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of all components.
-
Detector Temperature: 250-300 °C.
-
-
Analysis: Inject the calibration standards to generate a calibration curve, followed by the prepared samples.
-
Quantification: Integrate the peak area of the analyte and determine its concentration from the calibration curve. For higher accuracy, an internal standard can be used.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the quantification of a substance without the need for a chemically identical reference standard for calibration.
Principle: qNMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[4] By comparing the integral of a specific resonance of the analyte to the integral of a known amount of an internal standard, the concentration of the analyte can be determined.
Experimental Workflow:
Caption: General workflow for the quantification of this compound by qNMR.
Detailed Protocol:
-
Internal Standard Selection: Choose an internal standard that has a simple spectrum with at least one resonance that is well-resolved from the analyte and other matrix components. Maleic acid or dimethyl sulfone are common choices. The standard should be stable and non-reactive with the sample components.
-
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture into a vial.
-
Accurately weigh and add a known amount of the internal standard to the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure a sufficiently long relaxation delay (D1) to allow for full relaxation of all nuclei, which is critical for accurate quantification. A D1 of at least 5 times the longest T1 of the signals of interest is recommended.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the concentration of the analyte using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / msample)
Where:
-
C = Concentration (as mass fraction)
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
-
Comparison of Analytical Methods
| Feature | HPLC-UV | GC-FID | qNMR |
| Principle | Differential partitioning between liquid mobile and solid stationary phases. | Differential partitioning between gas mobile and liquid/solid stationary phases. | Proportionality of NMR signal integral to the number of nuclei.[4] |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds. | Not dependent on volatility. |
| Sample Preparation | Dilution and filtration are often sufficient.[5] | May require extraction and derivatization.[6] | Requires accurate weighing and dissolution in a deuterated solvent. |
| Selectivity | Good, can be optimized with column and mobile phase selection. | Excellent, especially with high-resolution capillary columns.[7] | Excellent, based on unique chemical shifts of protons.[8] |
| Sensitivity | Good (µg/mL to ng/mL range). | Very good (ng/mL to pg/mL range).[9] | Lower sensitivity, typically requires mg/mL concentrations. |
| Quantification | Requires a calibration curve with a pure standard of the analyte. | Requires a calibration curve or an internal standard. | Can be a primary method (no calibration curve needed if using an internal standard of known purity).[10] |
| Throughput | Moderate, typical run times are 5-20 minutes. | Moderate to high, run times can be 10-30 minutes. | Lower, requires longer acquisition times for accurate quantification. |
| Cost (Instrument) | Moderate | Moderate | High |
Conclusion: Choosing the Right Tool for the Job
The choice between HPLC-UV, GC-FID, and qNMR for the quantification of this compound in a reaction mixture depends on the specific requirements of the analysis.
-
HPLC-UV is a versatile and robust method suitable for routine analysis, especially if the analyte is not sufficiently volatile or is thermally labile. Its straightforward sample preparation makes it attractive for high-throughput screening.
-
GC-FID offers excellent resolution and sensitivity, making it ideal for detecting low-level impurities alongside the main analyte, provided the compound is thermally stable and volatile.
-
qNMR stands out as a primary method that provides exceptional structural confirmation alongside quantification. While it has lower throughput and sensitivity, its ability to quantify without a specific reference standard for the analyte can be invaluable, particularly in early-stage research where a purified standard may not be available.
By understanding the principles, advantages, and limitations of each technique, researchers can confidently select the most appropriate method to achieve accurate and reliable quantification of this compound, thereby facilitating more efficient and controlled chemical synthesis.
References
- Benchchem. (n.d.). Optimizing Synthesis of 2-Phenyl-2-propanol.
- ChemicalBook. (n.d.). 2-PHENYL-2-PROPANOL synthesis.
- PubChem. (n.d.). 2-Phenyl-2-propanol.
- Google Patents. (n.d.). CN105116089A - Method for measuring total amount of 2-phenyl-2-propanol in plastic and plastic products.
- SIELC Technologies. (2018). 3-(2-Ethylphenyl)-2,2-dimethylpropanal.
- EPA. (n.d.). Method 8041A.
- Taylor & Francis. (n.d.). 2-phenyl-2-propanol – Knowledge and References.
- JECFA. (n.d.). HPLC Method for Flavourings.
- MDPI. (2021). Research Progress of NMR in Natural Product Quantification.
- ChemBK. (2022). 2-Phenyl-2-propanol.
- Benchchem. (n.d.). Purification of 2-Phenyl-2-propanol.
- Wikipedia. (n.d.). 2-Phenyl-2-propanol.
-
Czubak, Ł., Krygier, A., & Tejchman-Małecka, B. (2014). GAS CHROMATOGRAPHY METHOD OF CLEANING VALIDATION PROCESS FOR 2-PROPANOL RESIDUE DETERMINATION IN PHARMACEUTICAL MANUFACTURING EQUIPMENT. International Journal of Pharmaceutical Sciences and Drug Research, 6(3), 243-245. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to Validated Analytical Methods for the Quantification of 2-Propynal.
- SIELC Technologies. (2018). 2-Ethylphenol.
- Leather Science and Engineering. (n.d.). GC-MS Determination of 2-Phenyl-2-propanol inFootwear Materials.
- International Journal of Pharmaceutical Sciences and Drug Research. (2014). Gas Chromatography Method of Cleaning Validation Process for 2-Propanol Residue Determination in Pharmaceutical Manufacturing Equipment.
- Matysová, L., et al. (2012). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. PMC - NIH.
- ResearchGate. (2025). Quantitative NMR Studies of Multiple Compound Mixtures.
- Sigma-Aldrich. (n.d.). 2-Propanol LC-MS.
- Benchchem. (n.d.). Byproduct Identification in 2-Phenyl-1-propanol Reactions via NMR Spectroscopy.
- PubChem. (n.d.). 2-Phenylpropanol.
- ChemicalBook. (n.d.). 2-PHENYL-2-PROPANOL(617-94-7) 1H NMR spectrum.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Ethylphenol | SIELC Technologies [sielc.com]
- 3. CN105116089A - Method for measuring total amount of 2-phenyl-2-propanol in plastic and plastic products - Google Patents [patents.google.com]
- 4. Research Progress of NMR in Natural Product Quantification [mdpi.com]
- 5. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. ijpsdronline.com [ijpsdronline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. oaji.net [oaji.net]
- 10. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
